Terconazole-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H31Cl2N5O3 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1/i11D2,12D2 |
InChI Key |
BLSQLHNBWJLIBQ-WJVDAAAOSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(C)C)[2H] |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is Terconazole-d4 and its primary use in research
An In-depth Examination of the Deuterated Internal Standard for Quantitative Bioanalysis
Abstract
Terconazole-d4 is the deuterium-labeled isotopologue of Terconazole, a triazole antifungal agent. Its primary application in research is as an internal standard for the quantitative analysis of Terconazole in biological matrices, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms on the piperazine ring creates a stable mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations during sample processing and analysis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its crucial role in bioanalytical method development, and a detailed, representative experimental protocol for its use in pharmacokinetic studies.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled version of Terconazole. The key difference lies in the replacement of four hydrogen atoms with deuterium atoms at the 2,2,6,6-positions of the piperazine ring. This isotopic substitution renders this compound chemically identical to Terconazole in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Chemical Properties:
| Property | Value |
| Chemical Name | 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
| Molecular Formula | C₂₆D₄H₂₇Cl₂N₅O₃ |
| Molecular Weight | 536.49 g/mol |
| CAS Number | 1398065-50-3 |
| Appearance | Solid |
Primary Use in Research: The Internal Standard
The principal application of this compound is as an internal standard (IS) in bioanalytical methods designed to quantify Terconazole in complex biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. Since this compound has the same retention time and ionization characteristics as Terconazole, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: During extraction, evaporation, and reconstitution steps, there can be analyte loss. As the internal standard is added at the beginning of the sample preparation process and behaves identically to the analyte, the analyte-to-IS ratio remains constant, thus correcting for any inconsistencies in sample handling.
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method, which is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies that inform drug development and regulatory submissions.
Experimental Protocol: Quantification of Terconazole in Human Plasma
The following is a representative, detailed methodology for the determination of Terconazole in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Terconazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terconazole | 532.2 | 128.1 | 35 |
| This compound | 536.2 | 132.1 | 35 |
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of Terconazole working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of Terconazole using this compound.
Caption: Bioanalytical workflow for Terconazole quantification.
Signaling Pathways and Logical Relationships
As this compound's primary role is that of an analytical tool rather than a pharmacologically active agent, it is not directly involved in signaling pathways. However, the logical relationship in its use as an internal standard can be visualized.
Terconazole-d4: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Terconazole-d4 is the deuterated analog of Terconazole, a broad-spectrum triazole antifungal agent. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Terconazole, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. The strategic incorporation of four deuterium atoms on the piperazine ring provides a distinct mass shift without significantly altering the physicochemical properties or biological activity of the parent compound. This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is chemically named 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine-2,2,6,6-d4. The deuterium atoms are specifically located on the piperazine ring, providing a stable isotopic label.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H27D4Cl2N5O3 | [1] |
| Molecular Weight | 536.49 g/mol | [1] |
| Accurate Mass | 535.206 | [2] |
| CAS Number | 1398065-50-3 | [2] |
| Unlabeled CAS Number | 67915-31-5 | [2] |
| Physical State | Solid | [3] |
| Deuterium Enrichment | ≥98% | No specific citation found |
| Chemical Purity | ≥98% | [3] |
Table 2: Physical and Chemical Properties of Terconazole (Non-deuterated)
| Property | Value | Reference |
| Melting Point | 126.3 °C | [4] |
| Solubility | Insoluble in water; sparingly soluble in ethanol; soluble in butanol. | No specific citation found |
| DMSO: ~2 mg/mL | [5] | |
| DMF: ~5 mg/mL | [5] | |
| Ethanol: ~1 mg/mL | [5] | |
| DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [5] | |
| UV/Vis λmax | 246 nm | [3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Terconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[6]
Experimental Protocols
Detailed methodologies for the analysis of Terconazole in biological matrices are crucial for research and development. Below are representative protocols for LC-MS/MS, GC-MS, and HPTLC-MS, which can be adapted for use with this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Terconazole in Human Plasma
This protocol is adapted from methods developed for other azole antifungals and provides a robust framework for the quantification of Terconazole.[8][9]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL) to serve as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease A to 5% over 2.5 min.
-
Hold at 5% A for 1 min.
-
Return to 95% A and re-equilibrate for 1 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terconazole: m/z 532.2 → 125.1 (Quantifier), 532.2 → 490.2 (Qualifier)
-
This compound: m/z 536.2 → 129.1 (Quantifier) (Note: These transitions are predicted and should be optimized experimentally).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Terconazole Analysis
This method, adapted from protocols for other azole antifungals, requires derivatization to increase the volatility of Terconazole.[10]
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 200 µL of a biological sample, add this compound internal standard.
-
Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a capillary column.
-
Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
High-Performance Thin-Layer Chromatography (HPTLC)-Mass Spectrometry
This method provides a high-throughput option for the analysis of Terconazole.[11]
1. Sample Preparation and Application
-
Prepare a standard solution of Terconazole and a sample solution from the biological matrix after appropriate extraction (e.g., protein precipitation or liquid-liquid extraction).
-
Spot the standards and samples onto a silica gel 60 F254 HPTLC plate using an automated applicator.
2. Chromatographic Development
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:2:2, v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
3. Densitometric Analysis and Mass Spectrometry
-
Densitometry: Scan the plate with a TLC scanner in absorbance mode at 220 nm.
-
HPTLC-MS Interface: Elute the spot of interest directly from the HPTLC plate into the mass spectrometer using a suitable solvent (e.g., methanol).
-
Mass Spectrometry: Analyze the eluate using an ESI-MS system to confirm the identity of the compound.
Spectroscopic Data
Note: Specific experimental NMR and detailed mass fragmentation spectra for this compound are not widely available in peer-reviewed literature. The following data for non-deuterated Terconazole can be used as a reference, with the expectation of a +4 Da mass shift for the molecular ion and relevant fragments in the mass spectrum of this compound.
Table 3: Mass Spectrometry Fragmentation of Terconazole (Non-deuterated)
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Structure |
| 532.2 [M+H]+ | 490.2 | Loss of C3H6 (propylene from isopropyl group) |
| 277.2 | Cleavage of the dioxolane ring | |
| 192.1 | Dichlorophenyl-triazolylmethyl moiety | |
| 125.1 | Isopropyl-piperazinyl-phenyl moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of azole antifungals are complex. For Terconazole, key signals would include those from the dichlorophenyl, triazole, dioxolane, and piperazine moieties. In the 1H NMR spectrum of this compound, the signals corresponding to the protons at the 2,2,6,6-positions of the piperazine ring would be absent. In the 13C NMR spectrum, the carbons at these positions would show a triplet splitting pattern due to deuterium coupling.
Conclusion
This compound is an essential tool for the accurate bioanalysis of Terconazole. This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and detailed analytical methodologies. While specific experimental data for the deuterated form is limited, the information provided for the parent compound serves as a robust foundation for researchers and drug development professionals working with this important analytical standard. The detailed protocols and workflow diagrams offer practical guidance for the implementation of reliable analytical methods.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | CAS 1398065-50-3 | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iajps.com [iajps.com]
Terconazole-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Terconazole-d4, a deuterated analog of the antifungal agent Terconazole. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data Presentation
Below is a summary of the key quantitative data for this compound and its parent compound, Terconazole.
| Property | This compound | Terconazole (Unlabeled) |
| CAS Number | 1398065-50-3[1] | 67915-31-5[1][2][3][4] |
| Molecular Weight | 536.487 g/mol [5] | 532.46 g/mol [3] |
| Molecular Formula | C₂₆D₄H₂₇Cl₂N₅O₃[5] | C₂₆H₃₁Cl₂N₅O₃[3][4] |
| Synonyms | 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine[1][5] | (±)-Terconazole, (±)-1-{4-[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxy]phenyl}-4-isopropylpiperazine[3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Terconazole, a triazole antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of Terconazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, Terconazole blocks the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which ultimately increases cell membrane permeability, disrupts essential cellular functions, and inhibits fungal growth.[4][6][7][8][9]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Terconazole.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.
Objective: To determine the minimum concentration of Terconazole that inhibits the visible growth of a fungal isolate.
Materials:
-
Terconazole (or this compound) stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of Terconazole in RPMI-1640 medium in the 96-well plates. The final concentrations should typically range from 0.015 to 16 µg/mL. A growth control well (no drug) and a sterility control well (no inoculum) should be included.
-
Inoculum Preparation: Suspend several colonies of the yeast isolate in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in each well. Inoculate each well (except the sterility control) with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.
In Vitro Cytochrome P450 (CYP51) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Terconazole on fungal CYP51.
Objective: To measure the in vitro inhibition of lanosterol 14α-demethylase activity by Terconazole.
Materials:
-
Recombinant fungal CYP51 (e.g., from Candida albicans)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Terconazole (or this compound) at various concentrations
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH
-
LC-MS/MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add Terconazole at various concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding lanosterol and NADPH.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the demethylated product.
-
Data Analysis: Calculate the percent inhibition for each Terconazole concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
The following diagram outlines the general workflow for an in vitro antifungal drug screening process.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Terconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terconazole is a synthetic triazole antifungal agent utilized primarily for the treatment of vulvovaginal candidiasis caused by Candida species.[1][2][3] As a member of the triazole class, its mechanism of action is centered on the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2][4] This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the action of Terconazole.
Core Mechanism of Action
The primary antifungal activity of Terconazole is achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51A1).[1][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.[2][6] Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, providing structural integrity and fluidity to the cell membrane.[1]
The mechanism can be delineated into the following key steps:
-
Binding to Lanosterol 14-alpha-demethylase: Terconazole specifically targets and binds to the heme iron of the fungal CYP51 enzyme.[5] The triazole ring of Terconazole forms a coordinate bond with the heme iron, effectively blocking the active site of the enzyme.[5][7] This binding is highly selective for the fungal enzyme over its mammalian homolog, which contributes to the drug's safety profile.[5][8]
-
Inhibition of Ergosterol Synthesis: By binding to lanosterol 14-alpha-demethylase, Terconazole inhibits the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the synthesis of ergosterol.[1][4][8] This leads to a depletion of ergosterol in the fungal cell membrane.[2][4]
-
Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol 14-alpha-demethylase results in the accumulation of 14-alpha-methylated sterol precursors, such as lanosterol.[1][4][8] These methylated sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.[8]
-
Disruption of Cell Membrane Integrity: The combination of ergosterol depletion and the accumulation of toxic sterol intermediates leads to increased permeability and fluidity of the fungal cell membrane.[1][2] This compromises the membrane's ability to act as a selective barrier, resulting in the leakage of essential cellular components and ultimately leading to the inhibition of fungal growth and cell death.[1]
The action of Terconazole is primarily fungistatic at lower concentrations, inhibiting the growth and replication of fungal cells.[1] At higher concentrations, it can exhibit fungicidal activity.[1][5]
Quantitative Data
The in vitro efficacy of Terconazole has been quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the minimum inhibitory concentration (MIC) for fungal growth inhibition.
Table 1: IC50 Values of Terconazole
| Target Organism/Enzyme | IC50 Value | Experimental Context |
| Candida albicans (Ergosterol Biosynthesis) | 3-6 x 10-9 M | Inhibition of 14-alpha-desmethyl sterol production.[8] |
| Trypanosoma cruzi (Epimastigotes, Y strain) | 25.73 µM (±1.27) | 48 hours post-treatment.[9] |
| Trypanosoma cruzi (Epimastigotes, Dm28c strain) | 21.94 µM (±1.53) | 48 hours post-treatment.[9] |
| Trypanosoma cruzi (Trypomastigotes) | 4.56 µM (±0.32) | 24 hours post-treatment.[9] |
| Trypanosoma cruzi (Amastigotes) | 5.96 µM (±0.35) | 24 hours post-treatment.[9] |
| Malassezia globosa CYP51 | 0.15 to 0.35 µM | Tightly bound inhibition.[10] |
| Candida albicans CYP51 | 0.4 to 0.6 µM | Tightly bound inhibition in the presence of 60 µM lanosterol.[11] |
Table 2: Minimum Inhibitory Concentration (MIC) of Terconazole
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Candida albicans | ≤100 ng/mL | - | - | Fungicidal activity in Eagle's Minimum Essential Medium.[5] |
| Lactobacillus spp. | ≥128 | - | - | Beneficial vaginal bacteria are generally not affected.[12][13] |
| Candida albicans (at pH 7) | - | 0.17 (GM) | - | Geometric Mean (GM) MIC.[14] |
| Candida albicans (at pH 4) | - | 6.17 (GM) | - | Geometric Mean (GM) MIC, showing reduced potency at lower pH.[14] |
| Candida glabrata (at pH 7) | - | 0.26 (GM) | - | Geometric Mean (GM) MIC.[14] |
| Candida glabrata (at pH 4) | - | >64 (GM) | - | Geometric Mean (GM) MIC, showing significantly reduced potency at lower pH.[14] |
Table 3: Binding Affinity (Kd) of Azoles to Candida albicans CYP51
| Compound | Kd Value |
| Terconazole | Not explicitly found, but described as tight binding |
| Clotrimazole | 10 to 26 µM[7] |
| Econazole | 10 to 26 µM[7] |
| Itraconazole | 10 to 26 µM[7] |
| Ketoconazole | 10 to 26 µM[7] |
| Miconazole | 10 to 26 µM[7] |
| Voriconazole | 10 to 26 µM[7] |
| Fluconazole | 47 µM[7] |
| VT-1161 (Oteseconazole) | <39 nM[15] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.[16][17][18]
Objective: To determine the lowest concentration of Terconazole that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Terconazole stock solution
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.[18]
-
Sterile 96-well microtiter plates.[18]
-
Spectrophotometer or plate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud dextrose agar for 24-48 hours at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.[16]
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the Terconazole stock solution in RPMI 1640 medium in the 96-well plate to obtain a range of desired concentrations.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.
-
Incubate the plate at 35°C for 24-48 hours.[19]
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity.
-
The MIC is the lowest concentration of Terconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control well.
-
Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay
This assay measures the ability of Terconazole to inhibit the enzymatic activity of CYP51.
Objective: To determine the IC50 value of Terconazole for CYP51.
Materials:
-
Purified fungal CYP51 enzyme.[7]
-
Cytochrome P450 reductase.[11]
-
Lanosterol (substrate).[11]
-
NADPH (cofactor).[11]
-
Buffer solution (e.g., potassium phosphate buffer)
-
Terconazole solution at various concentrations
-
Method for detecting product formation or substrate depletion (e.g., HPLC, mass spectrometry, or spectrophotometry)
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the buffer, purified CYP51, and cytochrome P450 reductase.
-
Add Terconazole at various concentrations to different reaction vessels. Include a control with no inhibitor.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
-
Enzyme Reaction Initiation:
-
Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
-
Reaction Termination and Analysis:
-
Stop the reaction (e.g., by adding a quenching agent like a strong acid or organic solvent).
-
Analyze the reaction mixture to quantify the amount of product formed or the remaining substrate.
-
-
IC50 Calculation:
-
Plot the percentage of enzyme inhibition against the logarithm of the Terconazole concentration.
-
The IC50 value is the concentration of Terconazole that results in 50% inhibition of the enzyme activity, determined by fitting the data to a dose-response curve.
-
Visualizations
Ergosterol Biosynthesis Pathway and Terconazole Inhibition
Caption: Inhibition of Lanosterol 14-alpha-demethylase by Terconazole.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. What is the mechanism of Terconazole? [synapse.patsnap.com]
- 2. What is Terconazole used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Terconazole. Pharmacology of a new antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of 14 alpha-desmethyl sterol synthesis in Candida albicans by terconazole, a new triazole antimycotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Terconazole_Chemicalbook [chemicalbook.com]
- 10. research.bangor.ac.uk [research.bangor.ac.uk]
- 11. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terconazole Vaginal Cream 0.8% [dailymed.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Reduced Antifungal Susceptibility of Vulvovaginal Candida Species at Normal Vaginal pH Levels: Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Terconazole-d4 Reference Standards for Researchers
For researchers, scientists, and drug development professionals, the procurement and proper utilization of high-purity, well-characterized reference standards are critical for the accuracy and reproducibility of analytical data. This guide provides an in-depth overview of commercially available Terconazole-d4, a deuterated internal standard essential for the quantitative analysis of the antifungal agent Terconazole.
Terconazole is a broad-spectrum triazole antifungal agent used in the treatment of vaginal yeast infections.[1] In bioanalytical studies, such as pharmacokinetics and therapeutic drug monitoring, a stable isotope-labeled internal standard like this compound is indispensable for correcting variations in sample preparation and instrument response.[2][3]
Commercial Suppliers and Product Specifications
Several reputable suppliers offer this compound reference standards. The table below summarizes key quantitative data from prominent vendors to facilitate a comparative assessment. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Format |
| LGC Standards | TRC-T288757-10MG | 1398065-50-3 | C₂₆H₂₇D₄Cl₂N₅O₃ | 536.49 | Not specified | Not specified | Neat |
| Pharmaffiliates | PA STI 088435 | 1398065-50-3 | C₂₆H₂₇D₄Cl₂N₅O₃ | 536.49 | Not specified | Not specified | Neat |
| Cayman Chemical | Not Available | 67915-31-5 (unlabeled) | C₂₆H₃₁Cl₂N₅O₃ | 532.5 | Not Applicable | ≥98% | Crystalline Solid |
| Sigma-Aldrich (Merck) | PHR3247 | 67915-31-5 (unlabeled) | C₂₆H₃₁Cl₂N₅O₃ | 532.46 | Not Applicable | Certified Reference Material | Neat |
| Simson Pharma | Not Available | 67915-31-5 (unlabeled) | C₂₆H₃₁Cl₂N₅O₃ | 532.46 | Not Applicable | Accompanied by CoA | Not specified |
| USP | 1643703 | 67915-31-5 (unlabeled) | C₂₆H₃₁Cl₂N₅O₃ | Not specified | Not Applicable | Reference Standard | 200 mg |
Note: Some suppliers list the unlabeled Terconazole CAS number. It is crucial to verify the product is the deuterated form.
Experimental Protocols: A Generalized Workflow for Bioanalytical Quantification using this compound
The use of a deuterated internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices.[2][4] Below is a generalized experimental workflow for the quantification of Terconazole in a biological sample (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Terconazole reference standard in a suitable organic solvent (e.g., methanol, DMSO).[5]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the same solvent as the analyte.
-
Working Solutions: Prepare serial dilutions of the Terconazole stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add a fixed volume (e.g., 20 µL) of the this compound working solution.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 column) to separate Terconazole and this compound from other matrix components.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Terconazole and this compound should be monitored.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte (Terconazole) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Terconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing a deuterated internal standard for quantitative bioanalysis.
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. lcms.cz [lcms.cz]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Analysis of 16 mycotoxins in genuine traditional Chinese medicine for five medicinal parts: Classification of analytical method based on PANI@CS extraction-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Terconazole-d4: A Technical Guide to Isotopic Purity and Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of Terconazole-d4, a deuterated analog of the antifungal agent Terconazole. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in areas such as pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.
Introduction to Terconazole and its Deuterated Analog
Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2][3] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4][5] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[1][4]
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be harnessed to improve a drug's pharmacokinetic properties. Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis by mass spectrometry.
This guide will delve into the synthesis, isotopic purity analysis, and relevant biological context of this compound.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for various applications. It is typically expressed as the percentage of the deuterated species relative to all isotopic variants of the molecule. Commercially available standards of this compound, specifically (±)-Terconazole-d4 (piperazine-2,2,6,6-d4), have a reported isotopic enrichment of 98 atom % D.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the isotopic purity of a typical batch of this compound.
| Parameter | Value | Source |
| Compound Name | (±)-Terconazole-d4 (piperazine-2,2,6,6-d4) | CDN Isotopes[6] |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes[6] |
| Chemical Formula | C₂₆H₂₇D₄Cl₂N₅O₃ | Derived |
| Molecular Weight | 536.49 g/mol | CDN Isotopes[6] |
Synthesis and Labeling of this compound
While a specific, publicly available protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on the known synthesis of Terconazole and general methods for deuterium labeling of piperazine-containing compounds. The labeling in (±)-Terconazole-d4 is on the piperazine ring.
Proposed Synthetic Pathway
The synthesis of this compound likely involves the coupling of a deuterated piperazine intermediate with the rest of the Terconazole molecule. A common method for introducing deuterium into a piperazine ring is through the reduction of a suitable precursor, such as a piperazine-dione, with a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD₄).
A generalized workflow for such a synthesis is depicted below:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Generalized)
-
Synthesis of Piperazine-d4:
-
A suitable piperazine precursor, such as piperazine-2,6-dione, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD₄) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by techniques like TLC or LC-MS).
-
The reaction is carefully quenched with water and a sodium hydroxide solution.
-
The resulting piperazine-d4 is extracted and purified.
-
-
Coupling Reaction:
-
The purified piperazine-d4 is reacted with a suitable Terconazole precursor that has a leaving group at the position where the piperazine ring attaches. The synthesis of unlabeled Terconazole has been previously described and can be adapted for this step.
-
The reaction is carried out in a suitable solvent and may require a base to facilitate the nucleophilic substitution.
-
The reaction progress is monitored until completion.
-
-
Purification:
-
The crude this compound is purified using standard techniques such as column chromatography or preparative HPLC to yield the final product with high chemical purity.
-
Analytical Methods for Isotopic Purity Determination
The determination of isotopic purity is crucial to validate the quality of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues (molecules that differ only in their isotopic composition) can be resolved and their relative abundances quantified.
Experimental Protocol (Generalized):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system (LC-HRMS) is used.
-
Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion region of this compound.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are integrated to calculate the isotopic enrichment.
Caption: Workflow for HRMS-based isotopic purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly quantitative NMR (qNMR), provides detailed information about the location and extent of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the piperazine ring will be significantly reduced in intensity or absent. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration.
-
²H NMR: ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.
Experimental Protocol (Generalized for ¹H qNMR):
-
Sample Preparation: A precisely weighed amount of this compound and a certified internal standard are dissolved in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired with appropriate parameters, including a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The integrals of specific, well-resolved peaks of this compound and the internal standard are compared to calculate the purity and confirm the isotopic enrichment.
Mechanism of Action of Terconazole
Understanding the mechanism of action of the parent compound is essential for researchers using this compound in biological studies. As an azole antifungal, Terconazole targets the ergosterol biosynthesis pathway in fungi.
Caption: Signaling pathway of Terconazole's antifungal action.
Terconazole specifically inhibits the enzyme 14α-demethylase (CYP51A1).[1][4] This enzyme is responsible for the conversion of lanosterol to ergosterol.[3][4] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][4]
Conclusion
This compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. The high isotopic purity of commercially available standards, combined with robust analytical methods for its characterization, ensures its reliability in demanding scientific applications. This guide provides a foundational understanding of the synthesis, analysis, and biological context of this compound, enabling researchers to effectively utilize this important isotopically labeled compound.
References
- 1. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. emerypharma.com [emerypharma.com]
- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Terconazole-d4 certificate of analysis explained
An In-depth Technical Guide to the Terconazole-d4 Certificate of Analysis
For researchers, scientists, and drug development professionals, the Certificate of Analysis (C of A) for a reference standard like this compound is a critical document. It provides assurance of the identity, purity, and quality of the material, which is essential for the accuracy and reliability of analytical methods and research outcomes. This guide explains the key components of a typical C of A for this compound, detailing the analytical experiments performed and the data generated.
Product Information
This section provides fundamental details about the this compound reference standard.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1398065-50-3[1] |
| Chemical Name | 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine[1] |
| Molecular Formula | C₂₆H₂₇D₄Cl₂N₅O₃ |
| Molecular Weight | 536.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage Condition | -20°C for long-term storage[2] |
Analytical Data
The analytical data section quantifies the quality of the reference standard. The following tables summarize typical results found on a C of A for this compound.
Table 2.1: Identification
| Test | Method | Result | Specification |
| Mass Spectrometry | ESI-MS | Conforms | Consistent with the structure of this compound |
| ¹H NMR Spectroscopy | 400 MHz | Conforms | Consistent with the structure of this compound |
| Isotopic Purity | Mass Spectrometry | ≥ 98% | ≥ 98% Deuterium incorporation |
Table 2.2: Purity and Assay
| Test | Method | Result | Specification |
| Chromatographic Purity | HPLC | 99.8% | ≥ 98.0% |
| Assay | HPLC (vs. Reference) | 99.5% (as is) | 98.0% - 102.0% |
| Residual Solvents | GC-HS | < 0.05% | Meets USP <467> requirements |
| Water Content | Karl Fischer | 0.15% | ≤ 0.5% |
Experimental Protocols
This section details the methodologies used to obtain the data presented in the C of A.
Mass Spectrometry (MS) for Identification and Isotopic Purity
-
Principle: Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is typically used.
-
Procedure:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source, where the analyte is ionized.
-
The mass spectrum is acquired in positive ion mode.
-
The observed m/z of the molecular ion ([M+H]⁺) is compared to the theoretical value. For this compound (C₂₆H₂₇D₄Cl₂N₅O₃), the expected monoisotopic mass is approximately 535.19.
-
The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms and to calculate the isotopic purity.
-
¹H NMR Spectroscopy for Structural Confirmation
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Procedure:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the known spectrum of non-deuterated Terconazole.
-
The absence of proton signals at the 2,2,6,6-positions of the piperazine ring confirms the successful deuteration at these sites.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of the reference standard and for assaying its content. A stability-indicating RP-HPLC method is often developed and validated for this purpose.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Procedure for Purity:
-
A solution of this compound is prepared at a suitable concentration.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak and any impurity peaks are integrated.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
-
Procedure for Assay:
-
A standard solution of a well-characterized Terconazole reference standard is prepared at a known concentration.
-
A sample solution of the this compound batch is prepared at approximately the same concentration.
-
Both solutions are injected into the HPLC system, and the peak areas are measured.
-
The assay of the this compound is calculated by comparing its peak area to that of the reference standard.
-
Visualizations
The following diagrams illustrate the workflow for generating a Certificate of Analysis and the logical process for batch release.
Caption: Workflow for the Generation of a Certificate of Analysis.
References
Solubility Profile of Terconazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Terconazole-d4. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its parent compound, Terconazole, based on the principle that deuterium labeling has a negligible effect on physicochemical properties such as solubility. This compound, a stable isotope-labeled analog of the broad-spectrum triazole antifungal agent Terconazole, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.
Core Executive Summary
Terconazole is characterized by its low aqueous solubility and higher solubility in organic solvents. It is practically insoluble in water at a neutral pH but shows increased solubility in the presence of organic acids.[1] The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and butanol.[2][3][4] This guide compiles the available quantitative and qualitative solubility data, presents a general experimental protocol for solubility determination, and provides a workflow for solubility analysis.
Quantitative Solubility Data
The following table summarizes the known solubility of Terconazole in various solvents. It is important to note that these values are for the non-deuterated form and should be considered a close approximation for this compound.
| Solvent System | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (56.34 mM) | Saturation unknown. | [5] |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (92.02 mM) | Fresh DMSO recommended as moisture can reduce solubility. | [6] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~5 mg/mL | [2] | |
| Ethanol | ~1 mg/mL | [2] | |
| Butanol | Soluble | [3][4] | |
| Water | Insoluble | [3][4] | |
| Water | Substantially insoluble at neutral pH | [1] | |
| Water | 0.0116 mg/mL | Predicted value. | [7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [2] |
Experimental Protocol: Determining this compound Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, a method commonly referred to as the shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvent(s) of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent to ensure saturation is reached.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any remaining microparticulates. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining and analyzing the solubility of a pharmaceutical compound like this compound.
Caption: Workflow for determining the solubility of a compound.
Mechanism of Action: A Note on Terconazole
While not directly related to its solubility, understanding the mechanism of action of Terconazole provides context for its use. Terconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and ultimately, inhibition of fungal growth.
The following diagram illustrates the simplified mechanism of action of Terconazole.
Caption: Terconazole's mechanism of action.
References
- 1. US9211286B2 - Terconazole composition and method - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Terconazole Vaginal Cream 0.4% [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Terconazole as a Cytochrome P450 and P-glycoprotein Inhibitor
Azole antifungals are well-documented inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. This inhibitory action is the primary cause of drug-drug interactions (DDIs) associated with this class of compounds. The triazole moiety in their structure binds to the heme iron of the CYP enzyme, leading to reversible, competitive inhibition.
Terconazole, like other azoles, is known to interact with these metabolic pathways. While specific in vitro IC50 values for Terconazole against individual CYP isoforms are not extensively detailed in publicly available literature, the class trend points towards significant inhibition of CYP3A4, the most abundant and important drug-metabolizing enzyme in humans. Itraconazole and ketoconazole, for instance, are potent inhibitors of CYP3A4.[1][2] Itraconazole, its metabolites, and other azoles like voriconazole have demonstrated potent inhibition of CYP3A4, CYP2C9, and CYP2C19.[3][4][5]
In addition to CYP enzymes, Terconazole has been shown to be an inhibitor of P-glycoprotein (P-gp), an important efflux transporter. P-gp plays a crucial role in drug absorption and distribution by pumping xenobiotics out of cells. Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, potentially enhancing their efficacy or toxicity.[1] Terconazole's P-gp inhibitory activity has been demonstrated to be substrate-specific.
Data Presentation: Inhibitory Activity of Terconazole and Related Azole Antifungals
The following table summarizes the available in vitro inhibition data for Terconazole and other commonly studied azole antifungals. This data is critical for predicting the potential for drug-drug interactions.
| Compound | Enzyme/Transporter | System | Substrate | Value Type | Value | Reference |
| Itraconazole | P-glycoprotein (P-gp) | NIH-3T3-G185 cells | Daunorubicin | IC50 | ~2 µM | [1] |
| Ketoconazole | P-glycoprotein (P-gp) | NIH-3T3-G185 cells | Daunorubicin | IC50 | ~6 µM | [1] |
| Itraconazole | CYP3A4 | Human Liver Microsomes | Midazolam | Ki (unbound) | 1.3 nM | |
| Itraconazole Metabolites | CYP3A4 | Human Liver Microsomes | Midazolam | IC50 (unbound) | 0.4 - 7.0 nM | |
| Miconazole | CYP2C9 | Human Liver Microsomes | Tolbutamide | IC50 | 2.0 µM | [3] |
| Voriconazole | CYP2C9 | Human Liver Microsomes | - | Ki | 2.79 µM | [5] |
| Voriconazole | CYP2C19 | Human Liver Microsomes | - | Ki | 5.1 µM | [5] |
| Voriconazole | CYP3A | Human Liver Microsomes | - | Ki | 0.66 µM (competitive) | [5] |
| Itraconazole Isomer D | CYP3A4 | Human Liver Microsomes | Testosterone | Ki | 0.022 µM | |
| Itraconazole Isomers | CYP2C19 | Human Liver Microsomes | - | IC50 | 30 - 53 µM |
Note: Specific IC50/Ki values for Terconazole inhibition of individual cytochrome P450 enzymes were not available in the reviewed search results. The data for other azole antifungals are provided for context regarding the inhibitory potential of this drug class.
Mandatory Visualizations
Caption: Mechanism of competitive inhibition of CYP3A4 by Terconazole.
Caption: LC-MS/MS workflow using this compound as an internal standard.
Experimental Protocols
Protocol 1: CYP3A4 Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the concentration of Terconazole that inhibits 50% of CYP3A4 activity (in vitro IC50) using human liver microsomes.
1. Materials and Reagents:
-
Terconazole (inhibitor)
-
Midazolam (CYP3A4 probe substrate)
-
This compound (internal standard for potential analysis of Terconazole stability, if required)
-
Midazolam-d4 (internal standard for quantification of 1'-hydroxymidazolam)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (stopping solution)
-
96-well plates, incubator, centrifuge
2. Methodology:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Terconazole in a suitable organic solvent (e.g., DMSO, methanol) and create a series of dilutions to cover the expected IC50 range.
-
Prepare a stock solution of Midazolam in phosphate buffer.
-
Prepare internal standard solutions (Midazolam-d4) in methanol.
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add the various concentrations of Terconazole solution to the appropriate wells. Include a vehicle control (no inhibitor).
-
Add Human Liver Microsomes to all wells to a final protein concentration of 0.2-0.5 mg/mL.
-
Add the CYP3A4 probe substrate, Midazolam, to all wells (at a concentration close to its Km for CYP3A4).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard (Midazolam-d4).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the metabolite (1'-hydroxymidazolam) relative to the internal standard (Midazolam-d4).
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each Terconazole concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Terconazole concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic equation).
-
Caption: Workflow for a CYP inhibition (IC50) assay.
Protocol 2: Metabolic Stability Assay
This protocol outlines a method to assess the rate at which a test compound is metabolized by liver microsomes, using this compound as an internal standard for quantification.
1. Materials and Reagents:
-
Test Compound
-
This compound (internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (stopping solution)
-
96-well plates, incubator, centrifuge
2. Methodology:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare the internal standard solution (this compound) in acetonitrile.
-
-
Incubation Procedure:
-
Prepare a master mix of phosphate buffer and Human Liver Microsomes (e.g., 0.5 mg/mL final protein concentration).
-
Add the test compound to the master mix at a final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate well containing cold acetonitrile with this compound to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Once all time points are collected, centrifuge the plate.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining percentage of the parent test compound at each time point by comparing its peak area to that of the internal standard, this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula based on the experimental conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Terconazole, an Azole Antifungal Drug, Increases Cytotoxicity in Antimitotic Drug-Treated Resistant Cancer Cells with Substrate-Specific P-gp Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terconazole, an Azole Antifungal Drug, Increases Cytotoxicity in Antimitotic Drug-Treated Resistant Cancer Cells with Substrate-Specific P-gp Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Safety and Handling of Terconazole-d4
Hazard Identification and Classification
Terconazole is classified as a hazardous substance. Researchers must be aware of its potential health effects. The substance is labeled according to the Globally Harmonized System (GHS) with the following classifications:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2][3]
GHS Hazard Pictograms:
-
GHS07 (Exclamation Mark)[2]
-
GHS08 (Health Hazard)
Signal Word: Warning
Quantitative Safety and Stability Data
The following tables summarize the available quantitative data for Terconazole.
Table 1: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| Acute Toxicity Estimate (ATE) | 500 mg/kg | - | Oral | |
| No-Observed-Teratogenicity-Level | 40 mg/kg/day | Rat | Oral | [4][5] |
| No-Observed-Teratogenicity-Level | 20 mg/kg/day | Rabbit | Oral | [4] |
| No Impairment of Fertility Level | 40 mg/kg/day | Rat | Oral | [4][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Purity | ≥98% | [1] |
| UV/Vis Maximum Absorption (λmax) | 246 nm | [1] |
| Appearance | Crystalline solid | [1] |
| Boiling Point | Undetermined | [2] |
| Flash Point | Not applicable | [2] |
| Solubility in Ethanol | ~1 mg/ml | [1] |
| Solubility in DMSO | ~2 mg/ml | [1] |
| Solubility in Dimethyl Formamide (DMF) | ~5 mg/ml | [1] |
Table 3: Storage and Stability
| Condition | Recommendation | Stability | Reference |
| Storage Temperature | -20°C | ≥4 years | [1] |
| Aqueous Solution Storage | Not recommended for more than one day | - | [1] |
| General Storage | Store in a well-ventilated, dry place in a tightly closed container.[3] | Stable under normal conditions. | [3] |
Experimental Protocols and Handling
Detailed experimental safety protocols are proprietary. However, based on the available safety data, a standard workflow for handling Terconazole-d4 in a research setting can be established.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Wear eye and face protection.
-
Body Protection: Wear protective clothing.
Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area. Both local exhaust and general room ventilation are typically required.[3]
Safe Handling Practices
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.
-
Keep away from sources of ignition and take precautionary measures against static discharge.[2]
-
Avoid prolonged or repeated exposure.[2]
Emergency and First Aid Procedures
First Aid Measures
-
Ingestion: If swallowed, immediately call a doctor or poison control center.[2] Rinse mouth.
-
Skin Contact: Immediately wash with water and soap and rinse thoroughly.[2] If skin irritation persists, call a physician.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. In case of unconsciousness, place the patient in a stable side position for transportation.[2]
Spill and Disposal Procedures
-
Spill Containment: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Visualized Workflows and logical Relationships
The following diagrams illustrate key processes for handling and responding to incidents involving this compound.
Caption: Experimental Workflow for Safe Handling.
References
Methodological & Application
Application Notes and Protocols for Terconazole Quantification in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis. Accurate quantification of terconazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of terconazole in plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly employed for the extraction of azole antifungals from biological matrices.
Physicochemical Properties of Terconazole (for method development consideration)
While specific experimental data for terconazole sample preparation is not abundantly available in the provided search results, the methodologies can be adapted from those used for other azole antifungals with similar chemical properties.
I. Protein Precipitation (PPT)
Application Note
Protein precipitation is a rapid and straightforward method for sample preparation. It involves the addition of a water-miscible organic solvent, an acid, or a salt to the plasma sample to denature and precipitate plasma proteins.[1][2][3] This technique is often favored in high-throughput settings due to its simplicity and speed. Acetonitrile is a commonly used solvent that results in efficient protein removal.[1]
Advantages:
-
Fast and simple procedure.
-
Requires minimal method development.
-
Suitable for high-throughput analysis.
Disadvantages:
-
May result in less clean extracts compared to LLE and SPE.
-
Potential for ion suppression or enhancement in LC-MS/MS analysis (matrix effects).
-
Analyte may be co-precipitated with the proteins.
Experimental Protocol: Protein Precipitation
1. Materials:
-
Blank plasma
-
Terconazole standard stock solution
-
Internal Standard (IS) stock solution (e.g., a structurally similar azole antifungal like ketoconazole or a stable isotope-labeled terconazole)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins. The ratio of solvent to plasma can be optimized, with 3:1 (v/v) being a common starting point.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
References
Application Note: Quantification of Terconazole in Tissue Samples using a Validated LC-MS/MS Method with Terconazole-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of Terconazole in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Terconazole-d4, to ensure high accuracy and precision.
Introduction
Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Understanding its distribution and concentration in various tissues is crucial for preclinical and clinical drug development, enabling the assessment of efficacy and potential toxicity. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Terconazole in tissue homogenates. The use of this compound as an internal standard (IS) corrects for variability during sample preparation and analysis, leading to reliable quantitative results. The protocol covers tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters.
Experimental
Materials and Reagents
-
Terconazole analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Control tissue matrix (e.g., liver, kidney, lung) from an un-dosed source.
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Terconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Terconazole primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile. This solution will be used for protein precipitation.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Detailed Experimental Protocol
Tissue Sample Homogenization
-
Accurately weigh approximately 100 mg of frozen tissue into a 2 mL homogenization tube containing ceramic or stainless steel beads.
-
Add 400 µL of ice-cold deionized water to achieve a 1:4 (w/v) tissue-to-liquid ratio.[2]
-
Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm), ensuring the sample remains cold by placing it on ice between cycles.[3][4]
-
Centrifuge the resulting homogenate at 14,000 x g for 10 minutes at 4°C to pellet any remaining cellular debris.[5]
-
Collect the supernatant (tissue homogenate) for the extraction procedure.
Sample Extraction (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the tissue homogenate supernatant.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile). Using acetonitrile as the precipitation solvent is a common and effective technique.[6][7][8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an LC-MS vial.
-
Dilute the supernatant with 150 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Cap the vial and vortex briefly before placing it in the autosampler for analysis.
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
The following MRM transitions are proposed based on the molecular weights of Terconazole (532.46 g/mol ) and this compound.[9][] Final values for collision energy (CE) and other parameters should be optimized for the specific instrument used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) |
| Terconazole | 532.2 | 159.1 | 100 | 35 |
| This compound | 536.2 | 159.1 | 100 | 35 |
Data Presentation
The following tables represent expected data for a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Terconazole | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (3 runs) | Inter-day Precision (%CV) (3 runs) |
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |
| Low QC | 3 | 96.5 - 103.2 | < 10.0 | 95.5 - 104.5 | < 10.0 |
| Mid QC | 100 | 98.1 - 101.5 | < 8.0 | 97.0 - 102.0 | < 8.0 |
| High QC | 800 | 97.5 - 102.3 | < 7.5 | 96.8 - 103.1 | < 7.5 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Terconazole quantification in tissue.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Terconazole in tissue samples. The protocol, which includes tissue homogenization followed by a straightforward protein precipitation step, is suitable for supporting pharmacokinetic and toxicokinetic studies in a drug development setting. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method can be readily implemented in bioanalytical laboratories with standard LC-MS/MS instrumentation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. forensicresources.org [forensicresources.org]
- 3. ovid.com [ovid.com]
- 4. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Terconazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pharmacokinetic Studies of Terconazole using Terconazole-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Terconazole-d4 as an internal standard in pharmacokinetic (PK) studies of Terconazole. The information is intended to guide researchers in the development and validation of bioanalytical methods for the accurate quantification of Terconazole in biological matrices.
Introduction
Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2][3] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable quantification of drug concentrations in biological samples by mass spectrometry.[4][5] The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise pharmacokinetic data.[4][6]
Physicochemical Properties of Terconazole
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₁Cl₂N₅O₃ | [7] |
| Molecular Weight | 532.47 g/mol | [7][8] |
| Appearance | White to almost white powder | [8][9] |
| Solubility | Insoluble in water; sparingly soluble in ethanol; soluble in butanol | [8][9] |
Pharmacokinetic Parameters of Terconazole
Following intravaginal administration, a small amount of Terconazole is absorbed systemically.[7] The drug is highly protein-bound (approximately 94.9%) and is extensively metabolized.[1][2] The primary routes of elimination are renal and fecal.[1][2][10]
| Parameter | Value | Reference |
| Systemic Absorption (intravaginal) | 5-16% | [7][9] |
| Protein Binding | 94.9% | [1][2] |
| Half-life (oral administration) | 6.9 hours (range 4.0-11.3 hours) | [1][2][10] |
| Metabolism | Extensive; oxidative N- and O-dealkylation, dioxolane ring cleavage, and conjugation | [1] |
| Excretion | Renal (32-56%) and Fecal (47-52%) | [1][2][10] |
Experimental Protocols
Bioanalytical Method for Terconazole Quantification in Human Plasma using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terconazole in human plasma, utilizing this compound as an internal standard.
2.1.1. Materials and Reagents
-
Terconazole reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
96-well plates or microcentrifuge tubes
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
2.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Terconazole and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Terconazole stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2.1.4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound) in acetonitrile.
-
Vortex the plate/tubes for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
2.1.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Terconazole) | m/z 532.2 → 490.2* |
| MRM Transition (this compound) | m/z 536.2 → 494.2** |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
*Note: The mass transition for Terconazole is based on its molecular weight and likely fragmentation pattern. This should be optimized during method development. **Note: The mass transition for this compound is predicted based on a +4 Da shift from the unlabeled compound. The exact product ion should be confirmed experimentally.
2.1.6. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, post-preparative)
Protocol for a Pharmacokinetic Study of Terconazole
This protocol provides a general framework for a single-dose pharmacokinetic study of Terconazole in healthy human volunteers. The study design and procedures should be approved by an Institutional Review Board (IRB) or Ethics Committee.
2.2.1. Study Design
-
Design: Open-label, single-dose study.
-
Subjects: Healthy adult female volunteers.
-
Treatment: A single intravaginal dose of Terconazole (e.g., 0.8% cream, 5 g).
2.2.2. Study Procedures
-
Screening: Screen subjects for eligibility based on inclusion/exclusion criteria.
-
Dosing: Administer a single dose of Terconazole to each subject.
-
Blood Sampling: Collect venous blood samples (e.g., 5 mL into K₂EDTA tubes) at the following time points: pre-dose (0 h), and at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Processing: Centrifuge blood samples at 3000 rpm for 10 minutes at 4 °C to separate plasma.
-
Sample Storage: Store plasma samples at -80 °C until analysis.
-
Bioanalysis: Analyze plasma samples for Terconazole concentrations using the validated LC-MS/MS method described in section 2.1.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Experimental workflow for Terconazole quantification.
Caption: Mechanism of action of Terconazole.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Terconazole in Human Urine Using a Validated LC-MS/MS Method with Terconazole-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Terconazole in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and Terconazole-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug monitoring, and clinical research.
Introduction
Terconazole is a broad-spectrum triazole antifungal agent used for the treatment of vulvovaginal candidiasis. Accurate quantification of Terconazole in biological matrices like urine is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability introduced during sample preparation and analysis, leading to highly reliable results. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation.
Experimental Protocols
Materials and Reagents
-
Terconazole certified reference standard
-
This compound certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold for SPE
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Terconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Terconazole stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Terconazole working standard solutions and the internal standard working solution into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of urine sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (100 ng/mL this compound). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Terconazole) | m/z 532.2 → 490.2 |
| MRM Transition (this compound) | m/z 536.2 → 494.2 |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temp. | 500°C |
Method Validation Data
Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Terconazole | 1 - 1000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 5 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 80 | 90 - 110 |
| High | 800 | > 80 | 90 - 110 |
Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Diagrams
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Terconazole in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for pharmacokinetic studies and therapeutic drug monitoring. The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation.
Application Note: Therapeutic Drug Monitoring of Terconazole using a Validated LC-MS/MS Method with Terconazole-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Terconazole in human plasma. The assay utilizes Terconazole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). Sample preparation is streamlined using a simple protein precipitation technique. The method is designed for researchers, scientists, and drug development professionals requiring reliable quantification of Terconazole in a clinical research setting.
Introduction
Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Like other triazoles, Terconazole inhibits the fungal cytochrome P450 enzyme 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] Depletion of ergosterol disrupts membrane integrity and function, leading to the inhibition of fungal growth.[2] Therapeutic drug monitoring of antifungal agents can be beneficial in optimizing treatment efficacy and minimizing toxicity. A highly selective and sensitive analytical method is crucial for accurate TDM. LC-MS/MS is the preferred method for bioanalysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization, thereby improving the robustness and reliability of the assay.
Principle of the Method
This method involves the extraction of Terconazole and the internal standard (this compound) from human plasma via protein precipitation with acetonitrile. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both Terconazole and this compound.
Materials and Reagents
-
Terconazole analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
LC-MS/MS grade water
-
Formic acid (≥98%)
-
Control human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Terconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Terconazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control Samples: Spike control human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations.
Sample Preparation
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Method
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 30% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 1: MRM Transitions and Parameters Note: The product ion for this compound is hypothetical and should be optimized during method development. It is assumed that the fragmentation pattern is similar to the unlabeled compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terconazole | 532.2 | 125.1 | 35 |
| This compound (IS) | 536.2 | 125.1 | 35 |
Method Validation and Results
The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3][4]
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Table 2: Calibration Curve Details
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting | Mean r² |
| Terconazole | 1 - 500 | Linear | 1/x² | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 6.5 |
| LQC | 3 | ≤ 6.8 | ± 5.5 | ≤ 7.5 | ± 5.0 |
| MQC | 100 | ≤ 5.1 | ± 4.2 | ≤ 6.0 | ± 4.8 |
| HQC | 400 | ≤ 4.5 | ± 3.8 | ≤ 5.3 | ± 4.1 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results indicated minimal matrix effects and consistent recovery.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.1 |
| MQC | 100 | 94.1 | 101.3 |
| HQC | 400 | 93.7 | 99.5 |
Stability
The stability of Terconazole in human plasma was evaluated under various conditions. The results demonstrated that Terconazole is stable under the tested conditions.
Table 5: Stability of Terconazole in Human Plasma
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | 95.8 - 103.2 |
| Freeze-Thaw Cycles | 3 cycles | 96.5 - 104.1 |
| Long-term (-80°C) | 90 days | 94.7 - 102.8 |
| Post-preparative (Autosampler at 10°C) | 24 hours | 97.1 - 101.9 |
Visualizations
Caption: Mechanism of action of Terconazole.
References
Application Note: Reconstitution of Lyophilized Terconazole-d4 Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terconazole is a broad-spectrum triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of fungal cytochrome P-450, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3] Terconazole-d4 is a deuterium-labeled version of Terconazole, where four hydrogen atoms on the piperazine ring have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, by allowing for precise measurement of the parent drug in complex biological matrices.[5]
Lyophilization, or freeze-drying, is a process used to enhance the stability and extend the shelf-life of chemical standards like this compound.[6] This application note provides a detailed protocol for the proper reconstitution of lyophilized this compound to ensure its integrity and concentration accuracy for use in research and drug development applications.
Applications
Deuterium-labeled standards are crucial in modern pharmaceutical analysis.[5] this compound is primarily used as an internal standard in:
-
Pharmacokinetic (PK) and toxicokinetic (TK) studies.
-
Bioequivalence and bioavailability studies.
-
Metabolism (ADME) studies.[5]
-
Quantitative analysis of Terconazole in biological fluids (e.g., plasma, urine) and tissue samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical and Physical Properties
The properties of Terconazole are essential for determining the appropriate solvent and storage conditions.
| Property | Value |
| Chemical Formula | C₂₆H₂₇D₄Cl₂N₅O₃ |
| Molecular Weight | 536.5 g/mol (approx. 535.206 for specific isotope)[4] |
| Unlabeled CAS Number | 67915-31-5[4][7] |
| Deuterated CAS Number | 1398065-50-3[4] |
| Appearance | White to off-white crystalline solid or powder[7][8] |
| Melting Point | ~126.3 °C[2][8] |
| Storage Temperature | -20°C for long-term stability[7] |
| Purity | Typically ≥98%[7] |
Solubility Data
Proper solvent selection is critical for complete reconstitution. The following table summarizes the solubility of non-deuterated Terconazole, which is expected to be nearly identical for this compound.
| Solvent | Approximate Solubility | Notes |
| Dimethylformamide (DMF) | ~5 mg/mL | Recommended as the initial solvent, especially for preparing aqueous solutions.[7] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | An alternative organic solvent.[7][8] |
| Ethanol | ~1 mg/mL | Soluble, but to a lesser extent than DMF or DMSO.[7] |
| Aqueous Buffers | Sparingly soluble | Direct reconstitution in aqueous buffers is not recommended.[7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous working solutions, first dissolve in DMF, then dilute with the buffer. Do not store aqueous solutions for more than one day.[7] |
Experimental Protocols
1. Protocol for Reconstitution of this compound Stock Solution (in Organic Solvent)
This protocol outlines the steps to reconstitute lyophilized this compound to a precise concentration for use as a primary stock solution.
Materials and Equipment:
-
Lyophilized this compound vial
-
Appropriate organic solvent (e.g., HPLC-grade DMF or DMSO)
-
Calibrated volumetric flask (Class A)
-
Calibrated positive displacement pipette or gas-tight syringe
-
Vortex mixer
-
Analytical balance (if starting from a pre-weighed solid)
-
Inert gas (e.g., Argon or Nitrogen)
-
Cryogenic storage vials
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture inside the cold vial, which can compromise the standard's integrity.[9]
-
Solvent Addition: Carefully unseal the vial. Using a calibrated pipette or syringe, add the pre-calculated volume of the chosen organic solvent (e.g., DMF) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Reseal the vial and vortex gently for approximately 1-2 minutes until the lyophilized powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly.[7] This displaces oxygen and reduces the risk of oxidative degradation.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, reconstitution date, and expiration date. Store the stock solution at -20°C or as recommended by the manufacturer.
References
- 1. Terconazole--a new antifungal agent for vulvovaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terconazole | C26H31Cl2N5O3 | CID 441383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terconazole Vaginal Cream 0.4% [dailymed.nlm.nih.gov]
- 4. This compound | CAS 1398065-50-3 | LGC Standards [lgcstandards.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. support.canlabintl.com [support.canlabintl.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Terconazole CAS#: 67915-31-5 [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Accurate Determination of Terconazole-d4 Internal Standard Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The SIL-IS compensates for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. Terconazole-d4, a deuterated analog of the antifungal drug Terconazole, is an ideal internal standard for the quantification of Terconazole in biological matrices.
A critical parameter in the development of a reliable bioanalytical method is the selection of the appropriate concentration of the internal standard. This document provides a detailed protocol and experimental workflow for determining the optimal concentration of this compound for the quantitative analysis of Terconazole in biological samples.
Physicochemical Properties of Terconazole
Understanding the physicochemical properties of the analyte is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁Cl₂N₅O₃ | N/A |
| Molecular Weight | 532.47 g/mol | N/A |
| Melting Point | 126.3 °C | N/A |
| LogP | 4.5 | N/A |
Principle of Internal Standard Concentration Selection
The concentration of the internal standard should be high enough to provide a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic crosstalk with the analyte. A widely accepted practice in bioanalytical method development is to set the internal standard concentration at a level that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) of the analyte in the calibration curve.
This approach ensures that the internal standard response is in a similar range to the analyte response across a significant portion of the calibration curve, leading to a more reliable analyte-to-internal standard peak area ratio.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines the steps to establish the calibration range for Terconazole and subsequently determine the appropriate concentration for the this compound internal standard.
Materials and Reagents
-
Terconazole reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Standard laboratory glassware and consumables
Preparation of Stock and Working Solutions
-
Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Terconazole reference standard in methanol.
-
Terconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
This compound Spiking Solutions: Prepare a series of spiking solutions of this compound at various concentrations (e.g., 50, 100, 200, 500 ng/mL) by diluting the stock solution with methanol:water (1:1, v/v).
Establishment of the Terconazole Calibration Curve
-
Spike Calibration Standards: Spike a known volume of the control biological matrix with the Terconazole working solutions to create a calibration curve with a series of concentrations. Based on typical LC-MS/MS sensitivity for similar compounds, a suggested starting range for Terconazole in plasma is 1 ng/mL to 500 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add a fixed volume (e.g., 20 µL) of one of the this compound spiking solutions.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a suitable LC-MS/MS method. The specific parameters will need to be optimized for the instrument used.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of Terconazole to this compound against the nominal concentration of Terconazole. The curve should be linear with a correlation coefficient (r²) > 0.99. The highest concentration that meets the acceptance criteria for accuracy and precision will be the ULOQ.
Selection of the Optimal this compound Concentration
-
Evaluate Internal Standard Response: Examine the peak area of this compound across all calibration standards and quality control (QC) samples for each of the tested spiking concentrations. The ideal concentration will result in a consistent and reproducible peak area across the entire analytical run.
-
Assess Analyte-to-IS Ratio: Calculate the analyte-to-internal standard peak area ratio for each calibration level. The chosen this compound concentration should provide a ratio that is not excessively high or low, particularly at the Lower Limit of Quantification (LLOQ) and ULOQ.
-
Final Concentration Selection: Based on the evaluation, select the this compound concentration that provides the most stable signal and optimal analyte-to-IS ratio. For a ULOQ of 500 ng/mL for Terconazole, a this compound concentration in the range of 150-250 ng/mL is expected to be optimal. A concentration of 200 ng/mL is a logical starting point for final method validation.
Data Presentation
Table 1: Example Terconazole Calibration Curve Data
| Nominal Terconazole Conc. (ng/mL) | Terconazole Peak Area | This compound Peak Area (at 200 ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 (LLOQ) | 5,230 | 1,510,000 | 0.0035 |
| 5 | 25,900 | 1,495,000 | 0.0173 |
| 25 | 135,000 | 1,520,000 | 0.0888 |
| 100 | 542,000 | 1,505,000 | 0.3601 |
| 250 | 1,360,000 | 1,515,000 | 0.8977 |
| 500 (ULOQ) | 2,750,000 | 1,500,000 | 1.8333 |
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects on Terconazole-d4 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Terconazole-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the quantification of this compound, a deuterated internal standard, matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can compromise the accuracy and precision of the quantification of the target analyte, Terconazole, as it relies on the consistent response of the internal standard for accurate calculations.[4] When the matrix effect is not consistent for both the analyte and its deuterated internal standard, the reliability of the results can be significantly affected.[5]
Q2: I'm observing significant variability in my this compound signal, even though it's an internal standard. What could be the cause?
A: Significant signal variability in a deuterated internal standard like this compound is a strong indication of matrix effects. While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression or enhancement can still cause inconsistent signal intensity.[4] This variability can also stem from inconsistent sample cleanup, leading to fluctuating levels of interfering compounds in each sample. Another possibility is that the concentration of the internal standard is too low, making it more susceptible to background noise and matrix interference.
Q3: How does the choice of sample preparation method affect the severity of matrix effects on this compound?
A: The sample preparation method is a critical factor in mitigating matrix effects. A more thorough cleanup procedure will remove a greater amount of interfering matrix components.[1] Below is a comparison of common techniques:
| Sample Preparation Method | Effectiveness in Removing Matrix Components | Potential for this compound Recovery Issues |
| Protein Precipitation (PPT) | Low to Moderate | High recovery, but minimal removal of matrix components, especially phospholipids.[1][6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good recovery with better matrix removal than PPT. |
| Solid-Phase Extraction (SPE) | High | Excellent matrix removal, but requires careful method development to ensure optimal recovery of this compound.[1][6] |
As indicated in the table, while Protein Precipitation is a simple and rapid method, it is often inadequate for complex matrices and can result in significant matrix effects.[1][6] Solid-Phase Extraction, when properly optimized, provides the most effective removal of matrix interferences.[1][6]
Troubleshooting Guides
Problem 1: I am observing significant ion suppression for this compound in my plasma samples.
Troubleshooting Steps:
-
Enhance Sample Preparation: If you are currently using Protein Precipitation, consider switching to a more robust method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These techniques are more effective at removing phospholipids and other interfering components from plasma that are known to cause ion suppression.[1][6]
-
Optimize Chromatographic Separation:
-
Adjust the Gradient: A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components.
-
Evaluate Column Chemistry: Consider using a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl instead of a standard C18, might resolve the analyte from the interfering compounds.
-
Utilize a Diverter Valve: Program a diverter valve to direct the early-eluting, highly polar matrix components to waste, allowing only the chromatographic region containing this compound to enter the mass spectrometer.
-
-
Refine Mass Spectrometer Parameters:
-
Optimize Ion Source Conditions: Re-optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, in the presence of the matrix to potentially enhance the ionization of this compound.[7]
-
Verify MRM Transitions: Ensure that there are no isobaric interferences from matrix components in the selected multiple reaction monitoring (MRM) transition for this compound.
-
Workflow for Investigating Ion Suppression
Caption: A troubleshooting workflow for addressing ion suppression of this compound.
Problem 2: My calibration curve for Terconazole is non-linear, and I suspect matrix effects on the this compound internal standard.
Troubleshooting Steps:
-
Conduct a Post-Column Infusion Experiment: This experiment is a valuable tool for visualizing the regions of ion suppression or enhancement across your chromatographic run.[8][9][10]
-
Modify Chromatography to Avoid Suppression Zones: Based on the results from the post-column infusion experiment, adjust your LC gradient to ensure that Terconazole and this compound elute in a region with minimal matrix effects.[8]
-
Dilute the Sample: Diluting the sample with the initial mobile phase can lower the concentration of matrix components and thus reduce their impact on ionization.[8][11] However, you must ensure that the analyte concentration in the diluted sample remains within the linear range of your assay.
Decision Tree for Non-Linear Calibration Curve
Caption: A decision tree for troubleshooting a non-linear calibration curve.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework. The specific sorbent, wash, and elution solvents should be optimized for Terconazole.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol, followed by 1 mL of deionized water.
-
Loading: Pretreat 500 µL of plasma by adding 50 µL of this compound internal standard solution and 500 µL of 4% phosphoric acid in water. Vortex the sample and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetate buffer.
-
Wash 2: 1 mL of methanol/water (50:50, v/v).
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment
-
Setup:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer's ion source.[6]
-
-
Procedure:
-
Begin infusing the this compound solution and allow the signal to stabilize.
-
Inject a blank matrix sample that has been processed using your standard sample preparation procedure.[6]
-
Acquire data for the this compound MRM transition throughout the entire chromatographic run.
-
-
Analysis:
-
Examine the resulting chromatogram. A stable baseline indicates no significant matrix effects.
-
A noticeable drop in the baseline signal points to a zone of ion suppression.[8]
-
A significant rise in the baseline signal indicates a zone of ion enhancement.[8]
-
Compare the retention time of your analyte and internal standard with the identified zones of interference.
-
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioanalysisjournal.com [bioanalysisjournal.com]
- 4. cerilliant.com [cerilliant.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [research-repository.griffith.edu.au]
improving Terconazole-d4 signal-to-noise ratio in mass spec
Technical Support Center: Terconazole-d4 Analysis
Welcome to the Technical Support Center for this compound Mass Spectrometry Analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results and achieve a high signal-to-noise ratio for this compound.
Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio
Low signal-to-noise (S/N) can be a significant challenge in mass spectrometry, hindering accurate quantification. This guide addresses common issues encountered during this compound analysis.
Problem: Low or No Signal Detected for this compound
A complete loss of signal often points to a singular issue within the experimental setup. A systematic approach to troubleshooting is recommended to identify the root cause.[1]
Initial Checks:
-
Verify Sample Preparation: Ensure that standards and samples were prepared correctly. Re-preparing a fresh standard for direct injection can quickly rule out extraction-related issues.[1]
-
Confirm Instrument Functionality: Check the basic operational parameters of the LC-MS system.[1]
-
ESI Spray Stability: Visually inspect the electrospray ionization (ESI) needle for a consistent and stable spray. An irregular or absent spray can indicate a clog or issues with source settings.[2]
-
Mobile Phase Delivery: Ensure that the LC pumps are properly primed and delivering the mobile phase without air pockets.[1]
-
System Pressures: Check for any unusual fluctuations or deviations from normal operating pressures.[2]
-
dot
Caption: Initial troubleshooting workflow for low this compound signal.
Problem: Poor Peak Shape and Low Sensitivity
Poor chromatography can lead to broad, tailing peaks, which reduces sensitivity and can compromise accurate integration.
Potential Causes & Solutions:
-
Inappropriate Column Chemistry: For triazole antifungal compounds like Terconazole, a C18 or C8 column is often suitable.[3]
-
Mobile Phase Composition: The pH and organic modifier of the mobile phase are critical.
-
Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 40-45°C) can improve peak shape and reproducibility.[4][6]
-
Data Acquisition Rate: An insufficient data acquisition rate can lead to peak broadening. Ensure the rate is high enough to capture an adequate number of data points across the peak.[7]
dot
Caption: Troubleshooting poor chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound?
For optimal sensitivity, Terconazole and its deuterated internal standard are typically analyzed using electrospray ionization in positive mode (ESI+). Multiple reaction monitoring (MRM) is employed for quantification.
| Parameter | Typical Value |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | Value to be determined by direct infusion |
| Product Ion (m/z) | Value to be determined by direct infusion |
| Collision Energy (eV) | Value to be optimized for specific instrument |
| Spray Voltage | ~3,800 V[4] |
| Capillary Temperature | ~350°C[4] |
Note: The exact m/z values for precursor and product ions and the optimal collision energy should be determined empirically by direct infusion of a this compound standard solution into the mass spectrometer.
Q2: How can I mitigate matrix effects for this compound analysis in biological samples?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8][9][10] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation:
-
Protein Precipitation (PPT): A simple and common method, often using acetonitrile or methanol, to remove the bulk of proteins.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[11]
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[9][11]
-
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[10]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound serves as an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
dot
Caption: Strategies to mitigate matrix effects in this compound analysis.
Q3: What are some recommended sample preparation protocols for this compound in plasma/serum?
The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
Protocol 1: Protein Precipitation [3]
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant if necessary (e.g., with a 50:50 mixture of methanol and mobile phase A) before injection.[3]
Protocol 2: Solid-Phase Extraction (Conceptual Workflow)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the pre-treated plasma/serum sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Experimental Protocols
Key Experiment: Optimization of MS/MS Parameters for this compound
Objective: To determine the optimal precursor and product ions, as well as the collision energy for the MRM transition of this compound.
Methodology:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).[4]
-
Acquire full scan mass spectra in positive ionization mode to identify the precursor ion (protonated molecule [M+H]+).
-
Select the identified precursor ion for fragmentation and perform a product ion scan to identify the most abundant and stable product ions.
-
Optimize the collision energy for the selected MRM transition by ramping the collision energy and monitoring the intensity of the product ion. The energy that yields the highest intensity should be used for the analytical method.
| Parameter | Description |
| Infusion Solution | This compound in 50:50 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 10 µL/min |
| Scan Type 1 | Full Scan (to find precursor ion) |
| Scan Type 2 | Product Ion Scan (to find product ions) |
| Optimization | Collision Energy Ramp for selected MRM transition |
References
- 1. biotage.com [biotage.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. scispace.com [scispace.com]
- 4. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. eijppr.com [eijppr.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - EE [thermofisher.com]
Technical Support Center: Utilizing Terconazole-d4 in Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Terconazole-d4 as an internal standard in analytical assays. The accuracy and reliability of bioanalytical methods are paramount, and the purity of internal standards plays a critical role in achieving high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Terconazole, an antifungal drug. In this compound, four hydrogen atoms have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because SIL-IS has nearly identical chemical and physical properties to the target analyte (Terconazole), it can effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, leading to more accurate and precise quantification.[1][2][3]
Q2: What are the critical purity considerations for this compound?
A2: The two primary purity considerations for this compound are its chemical purity and its isotopic purity.
-
Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of any other chemical entities. Impurities could be starting materials from the synthesis, byproducts, or degradation products.
-
Isotopic Purity: This indicates the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, four). It is also important to know the percentage of the unlabeled analyte (Terconazole) present as an impurity in the this compound standard.[4]
Q3: How can impure this compound affect my assay results?
A3: Impurities in your this compound internal standard can significantly impact assay accuracy and precision.
-
Unlabeled Terconazole: The presence of unlabeled Terconazole in the this compound standard will artificially inflate the measured concentration of the analyte, leading to a positive bias in the results. This is especially problematic at the lower limit of quantification (LLOQ).
-
Other Chemical Impurities: These can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent and inaccurate results. They may also co-elute with the analyte or internal standard, causing direct interference.[5]
Q4: What is "cross-talk" in the context of using this compound?
A4: Cross-talk refers to the interference between the mass spectrometric signals of the analyte (Terconazole) and the internal standard (this compound). This can occur if the isotopic distribution of Terconazole overlaps with the mass-to-charge ratio (m/z) of this compound, or vice versa. Insufficient mass separation between the analyte and the IS can exacerbate this issue. Using a highly pure this compound with a sufficient number of deuterium labels helps to minimize cross-talk.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High bias at LLOQ | The this compound internal standard may contain a significant percentage of unlabeled Terconazole. | 1. Obtain the Certificate of Analysis (CoA) for your this compound standard to verify its isotopic purity. 2. If the percentage of unlabeled analyte is high, acquire a new standard with higher isotopic purity. 3. If a new standard is not immediately available, you may need to raise the LLOQ of your assay to a level where the contribution from the impurity is negligible (<5% of the LLOQ response). |
| Poor precision and accuracy across the calibration curve | 1. The internal standard is not effectively compensating for matrix effects. 2. The chemical purity of the this compound may be low, with impurities causing ion suppression or enhancement. 3. Inconsistent addition of the internal standard to samples. | 1. Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components.[6] 2. Evaluate the chemical purity of the this compound standard. 3. Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls. |
| Internal standard response is highly variable between samples | 1. Matrix effects are significantly impacting the ionization of the internal standard. 2. Inconsistent sample extraction recovery. 3. Issues with the LC-MS/MS system, such as ion source contamination or detector fatigue. | 1. Develop a more robust sample clean-up procedure to remove interfering matrix components. 2. Ensure the internal standard is added at the very beginning of the sample preparation process to account for extraction variability.[1][2] 3. Perform system maintenance and check for any instrument-related issues. |
| Chromatographic peak for this compound is broad or tailing | 1. Poor chromatographic conditions. 2. The deuterium labeling may be affecting the chromatographic behavior of the molecule. | 1. Optimize the mobile phase composition, gradient, and column temperature. 2. While less common with only four deuterium atoms, significant isotopic effects on chromatography can occur.[7] If the peak shape cannot be improved, ensure that the integration is consistent for both the analyte and the internal standard. |
| Loss of deuterium from this compound (H/D exchange) | The deuterium atoms are located on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) and are being replaced by hydrogen from the solvent. | 1. Confirm the position of the deuterium labels from the manufacturer's documentation. 2. Avoid highly acidic or basic conditions in your sample preparation and mobile phases if the labels are in susceptible positions. |
Quantitative Data on Purity Impact
The presence of unlabeled Terconazole in the this compound internal standard can introduce a significant positive bias in the measurement of the analyte. The magnitude of this bias is dependent on the concentration of the analyte and the percentage of the unlabeled impurity in the internal standard.
Table 1: Theoretical Impact of Unlabeled Terconazole Impurity in this compound on Assay Accuracy
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | % Unlabeled Terconazole in IS | Contribution from Impurity (ng/mL) | Measured Analyte Concentration (ng/mL) | % Bias |
| 1.00 (LLOQ) | 100 | 0.1% | 0.10 | 1.10 | +10.0% |
| 1.00 (LLOQ) | 100 | 0.5% | 0.50 | 1.50 | +50.0% |
| 1.00 (LLOQ) | 100 | 1.0% | 1.00 | 2.00 | +100.0% |
| 10.0 | 100 | 0.1% | 0.10 | 10.1 | +1.0% |
| 10.0 | 100 | 0.5% | 0.50 | 10.5 | +5.0% |
| 10.0 | 100 | 1.0% | 1.00 | 11.0 | +10.0% |
| 100 | 100 | 0.1% | 0.10 | 100.1 | +0.1% |
| 100 | 100 | 0.5% | 0.50 | 100.5 | +0.5% |
| 100 | 100 | 1.0% | 1.00 | 101.0 | +1.0% |
This table provides a theoretical illustration. The actual impact may vary based on the specific assay conditions.
Experimental Protocols
A detailed and validated experimental protocol is crucial for accurate and reproducible results. Below is a representative LC-MS/MS method for the quantification of Terconazole in human plasma.
Representative Bioanalytical Method for Terconazole in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Terconazole: m/z 532.2 → 128.1
-
This compound: m/z 536.2 → 132.1
-
(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use).
Visualizations
Caption: Mechanism of action of Terconazole in inhibiting ergosterol synthesis.
Caption: General workflow for a bioanalytical assay using an internal standard.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Terconazole-d4 Instability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of Terconazole-d4, a deuterated internal standard, in biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in biological matrices?
A1: The instability of deuterated internal standards like this compound in biological matrices, such as plasma and urine, can be attributed to several factors:
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, including its lipophilicity. This can lead to slight differences in chromatographic retention times between this compound and the unlabeled Terconazole. This chromatographic shift can result in differential matrix effects, where the analyte and the internal standard are affected differently by interfering components in the biological matrix, leading to inaccurate quantification.[1]
-
Deuterium-Hydrogen Exchange: In certain environments, particularly in aqueous solutions or under specific pH conditions, the deuterium atoms on the molecule can exchange with protons from the surrounding matrix.[2] This leads to a decrease in the concentration of the deuterated internal standard and a corresponding increase in the unlabeled analyte, compromising the accuracy of the assay.
-
Enzymatic and Chemical Degradation: Like the parent drug, this compound can be susceptible to degradation by enzymes present in biological matrices or through chemical reactions.[3] Factors such as temperature and pH can significantly influence the rate of these degradation processes.[3][4]
Q2: How can I identify if this compound is unstable in my assay?
A2: Several indicators may suggest instability of your this compound internal standard:
-
Poor Reproducibility: High variability in the peak area ratio of this compound to the analyte across replicate samples or batches.
-
Drifting Calibration Curves: A consistent upward or downward trend in the response of the calibrators over the course of an analytical run.
-
Inconsistent Internal Standard Response: A significant and systematic change in the peak area of this compound in quality control (QC) samples and unknown samples compared to the calibration standards.[5]
-
Appearance of Unlabeled Analyte: An increase in the peak area of the unlabeled Terconazole in samples spiked only with this compound after incubation in the biological matrix.
-
Chromatographic Peak Tailing or Splitting: This may indicate on-column degradation or exchange.
Q3: What are the initial steps to troubleshoot this compound instability?
A3: A systematic approach is crucial for troubleshooting. The following workflow outlines the initial steps:
Troubleshooting Guides
Issue 1: Chromatographic Peak Shift and Variable Matrix Effects
Symptoms:
-
Inconsistent retention times for this compound relative to Terconazole.
-
High variability in analyte/internal standard peak area ratios between different lots of biological matrix.
-
Failure to pass matrix effect validation experiments.[1]
Possible Causes:
-
Deuterium Isotope Effect: As previously mentioned, the deuterium isotope effect can alter the hydrophobicity of this compound, causing it to elute at a slightly different time than Terconazole on a reversed-phase column. This can lead to differential ion suppression or enhancement.[1]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Optimize Chromatography | Modify the mobile phase composition (e.g., organic solvent ratio, pH) or gradient profile to achieve co-elution of Terconazole and this compound. |
| 2 | Evaluate Different HPLC Columns | Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the retention time difference. |
| 3 | Use a Different Labeled Internal Standard | If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which typically has a negligible isotope effect on retention time.[1] |
| 4 | Matrix-Matched Calibration | Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects. |
Issue 2: Degradation of this compound in the Biological Matrix
Symptoms:
-
A decrease in the peak area of this compound over time during sample storage or processing.
-
The appearance of new, unidentified peaks in the chromatogram.
-
A positive bias in the calculated concentration of the unlabeled analyte due to the degradation of the internal standard.
Possible Causes:
-
Enzymatic Degradation: Enzymes present in the biological matrix (e.g., esterases, oxidases) may metabolize this compound.
-
Chemical Instability: The pH or temperature conditions during sample handling and storage may promote the chemical degradation of the molecule.[3][4]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Control Temperature | Keep biological samples on ice or at 4°C during processing and store them at -20°C or -80°C. Lowering the temperature slows down both enzymatic and chemical degradation reactions.[3] |
| 2 | Adjust pH | Add a small amount of an appropriate buffer to the biological samples to maintain a pH where this compound is most stable.[3] The optimal pH should be determined experimentally. |
| 3 | Add Enzyme Inhibitors | If enzymatic degradation is suspected, add specific enzyme inhibitors to the samples immediately after collection. For example, sodium fluoride can be used to inhibit esterases. |
| 4 | Immediate Protein Precipitation | Precipitate proteins immediately after sample collection to remove enzymes and terminate metabolic activity.[3] |
| 5 | Derivatization | In some cases, derivatizing the analyte and internal standard can improve stability.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
Objective: To evaluate the stability of this compound in plasma under different temperature and time conditions.
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound stock solution
-
Terconazole stock solution (for analytical reference)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
HPLC-MS/MS system
Procedure:
-
Spike a pool of blank plasma with this compound to a known concentration (e.g., the concentration used in the analytical method).
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Time Zero (T₀) Samples: Immediately process a set of aliquots (n=3) by adding 3 volumes of cold protein precipitation solvent. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Incubation: Incubate the remaining aliquots at different temperatures:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C and -80°C)
-
-
At specified time points (e.g., 2, 4, 8, 24 hours for room temperature and refrigerated; 1, 7, 30 days for frozen), retrieve a set of aliquots (n=3) from each temperature condition and process them as described in step 3.
-
Analyze all samples by LC-MS/MS, monitoring the peak areas of both this compound and unlabeled Terconazole.
Data Analysis:
-
Calculate the mean peak area of this compound at each time point and temperature.
-
Compare the mean peak areas to the T₀ samples. A significant decrease (>15%) in the peak area of this compound indicates instability.
-
Monitor the peak area of unlabeled Terconazole to check for back-conversion from the deuterated form.
Protocol 2: Investigating the Impact of pH on this compound Stability
Objective: To determine the optimal pH for stabilizing this compound in an aqueous matrix.
Materials:
-
This compound stock solution
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
HPLC-MS/MS system
Procedure:
-
Spike each buffer solution with this compound to a final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C) to accelerate potential degradation.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each pH solution and directly inject it into the LC-MS/MS system or mix it with an equal volume of organic solvent to stop the reaction before injection.
-
Analyze the samples and monitor the peak area of this compound.
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the pH at which the degradation rate is the lowest.
Data Presentation
Table 1: Hypothetical Stability of this compound in Human Plasma at Different Temperatures
| Storage Time | % Remaining this compound (Mean ± SD, n=3) | ||
| Room Temp (25°C) | Refrigerated (4°C) | Frozen (-20°C) | |
| 0 hr | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 4 hr | 85 ± 3.5 | 98 ± 2.2 | N/A |
| 8 hr | 72 ± 4.1 | 96 ± 1.9 | N/A |
| 24 hr | 55 ± 5.2 | 92 ± 2.8 | 99 ± 2.1 |
| 7 days | N/A | 88 ± 3.1 | 97 ± 1.9 |
Table 2: Impact of pH on this compound Stability in Aqueous Solution after 8 hours at 37°C
| pH | % Remaining this compound (Mean ± SD, n=3) |
| 4.0 | 95 ± 2.5 |
| 5.0 | 98 ± 1.9 |
| 6.0 | 99 ± 2.1 |
| 7.0 | 91 ± 3.3 |
| 8.0 | 82 ± 4.0 |
| 9.0 | 71 ± 4.5 |
Visualization of Key Concepts
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Interference Peaks Co-eluting with Terconazole-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of interference peaks co-eluting with the internal standard Terconazole-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interference peaks co-eluting with this compound?
Interference peaks that co-elute with this compound, a deuterated internal standard, are often the result of matrix effects.[1][2][3] This is particularly common when analyzing complex biological matrices such as plasma or serum. The primary culprits are endogenous matrix components that are not completely removed during sample preparation. These can include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression or enhancement in the mass spectrometer source, as well as potentially co-eluting with analytes of interest.[4]
-
Other Endogenous Molecules: Metabolites, proteins, and other small molecules present in the biological sample can also contribute to the interference.
-
Metabolites of Co-administered Drugs: If the subject is on other medications, their metabolites might have similar chromatographic properties to this compound.
-
Contaminants: Contamination from collection tubes, solvents, or lab equipment can introduce interfering substances.
Q2: How can I confirm that an observed peak is an interference and not a problem with the this compound standard itself?
To confirm the presence of an interference peak, you can perform the following checks:
-
Analyze a Blank Matrix Sample: Prepare and analyze a blank matrix sample (e.g., plasma from a drug-free subject) that has been spiked with the analytical method's internal standard solution. The absence of the interfering peak in a clean matrix would point towards a sample-specific interference.
-
Monitor Ion Ratios: For the this compound peak, monitor multiple MRM transitions if available. A consistent ratio between the quantifier and qualifier ions across different samples and standards is expected. A significant deviation in this ratio in the presence of the interference suggests a co-eluting substance is contributing to one of the ion signals.
-
Examine Peak Shape: Co-eluting peaks can often lead to distorted peak shapes, such as fronting, tailing, or split peaks.[1][5] A symmetrical peak is expected for a pure standard.
Q3: Can the deuterium labeling of this compound affect its chromatographic behavior?
Yes, it is possible for deuterated internal standards to have slightly different retention times compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is typically small but can be more pronounced in certain chromatographic systems. If the interference co-elutes perfectly with the analyte but not the deuterated internal standard, this slight shift in retention time can lead to differential matrix effects and inaccurate quantification.
Troubleshooting Guide
Problem: An unknown peak is co-eluting with the this compound internal standard peak.
This guide provides a systematic approach to identify and resolve the issue of co-eluting interference peaks.
Step 1: Initial Assessment and Identification
The first step is to confirm the presence and nature of the interference.
-
Visual Inspection of Chromatograms: Look for any abnormalities in the this compound peak shape, such as shoulders, splitting, or excessive tailing, in the affected samples compared to standards.[1][5]
-
Data Analysis:
-
Peak Purity Analysis: If using a photodiode array (PDA) detector in-line with the mass spectrometer, assess the peak purity across the this compound peak.
-
Mass Spectral Analysis: Examine the mass spectrum across the entire peak. A co-eluting interference will result in a mixed spectrum that changes across the peak profile.
-
dot
Caption: Initial troubleshooting steps to confirm interference.
Step 2: Methodical Investigation of Potential Sources
Once the interference is confirmed, systematically investigate the potential sources.
dot
Caption: Workflow for investigating interference sources.
Step 3: Corrective Actions
Based on the investigation, implement the following corrective actions:
-
Optimize Sample Preparation:
-
Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile vs. methanol) and the addition of a small amount of acid (e.g., formic acid) to improve the precipitation of interfering proteins.
-
Solid-Phase Extraction (SPE): Develop or optimize an SPE method to selectively isolate Terconazole and this compound while removing matrix components. Different sorbent chemistries (e.g., C18, mixed-mode) should be evaluated.
-
Liquid-Liquid Extraction (LLE): Test different organic solvents and pH conditions to achieve a cleaner extraction.
-
-
Modify Chromatographic Conditions:
-
Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH. Small changes can significantly alter the retention of interfering compounds.
-
Gradient: Modify the gradient slope or introduce an isocratic hold to improve the separation between the interference and this compound.
-
Column Chemistry: If modifications to the mobile phase and gradient are unsuccessful, consider a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) column instead of a standard C18) to introduce alternative selectivity.
-
Experimental Protocols
Representative LC-MS/MS Method for Terconazole in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation and experimental conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the assay range).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for Terconazole and its deuterated internal standard, this compound. Note that the product ion for this compound is an estimation based on the likely fragmentation pattern and should be confirmed experimentally.
| Compound | Molecular Formula | [M+H]+ (m/z) | Precursor Ion (m/z) | Product Ion (m/z) |
| Terconazole | C₂₆H₃₁Cl₂N₅O₃ | 532.2 | 532.2 | To be determined experimentally |
| This compound | C₂₆H₂₇D₄Cl₂N₅O₃ | 536.5 | 536.5 | Estimated: same as Terconazole or +4 Da shift |
Note: The exact product ion for Terconazole should be determined by direct infusion of a standard into the mass spectrometer and optimizing the collision energy. The product ion for this compound will likely be the same as the non-deuterated form, or it may show a +4 Da shift if the deuterium atoms are on the fragmented portion of the molecule.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
adjusting for lot-to-lot variability of Terconazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with Terconazole-d4, a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: We've observed a significant difference in the instrument response for a new lot of this compound compared to the previous lot. What are the potential causes?
Lot-to-lot variability in deuterated internal standards like this compound can arise from several factors. The most common causes include:
-
Differences in Chemical Purity: The percentage of the active compound (this compound) versus any impurities may differ between lots.
-
Variations in Isotopic Purity: The degree of deuterium incorporation can vary, affecting the mass spectrum and potentially the response.
-
Inaccurate Concentration of the Supplied Standard: The stated concentration of the this compound solution may have slight variations between manufacturing batches.
-
Degradation or Instability: Improper storage or handling of a lot could lead to degradation, resulting in a lower response.[1]
-
Presence of Unlabeled Analyte: The amount of non-deuterated Terconazole in the this compound standard may vary between lots.
Q2: What are the initial steps to troubleshoot a suspected lot-to-lot variability issue with this compound?
When you suspect lot-to-lot variability, a systematic approach is crucial. Begin by:
-
Verifying Storage Conditions: Ensure that both the old and new lots of this compound have been stored according to the manufacturer's recommendations.
-
Preparing Fresh Stock Solutions: Prepare new stock solutions of both the old and new lots of this compound.
-
Performing a Direct Comparison: Analyze the new and old stock solutions under the same analytical conditions to confirm the response difference.
-
Reviewing the Certificate of Analysis (CoA): Compare the CoAs for both lots, paying close attention to purity, isotopic distribution, and concentration.
Q3: How do we establish acceptance criteria for a new lot of this compound?
Acceptance criteria for a new lot of an internal standard should be established during method validation and clearly defined in your standard operating procedures (SOPs).[2] These criteria are essential for ensuring the consistency and reliability of your analytical data. Key parameters to consider include:
-
Response Comparison: The response of the new lot should be within a predefined percentage of the response of the old lot (e.g., ±20%).
-
Purity Assessment: The chemical and isotopic purity of the new lot should meet the specifications outlined in your validated method.
-
Impact on Quality Control (QC) Samples: Analysis of QC samples prepared with the new lot of this compound should meet the established acceptance criteria for the assay.
Troubleshooting Guides
Issue: Lower than expected response with a new lot of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Acceptance Criteria Example |
| Lower Concentration of the New Lot | 1. Prepare fresh stock solutions of both old and new lots. 2. Perform replicate injections of each solution. 3. Compare the mean peak areas. | The mean peak area of the new lot should be within 80-120% of the old lot. |
| Degradation of the New Lot | 1. Review the storage conditions and expiration date of the new lot. 2. If possible, obtain a fresh sample of the new lot from the manufacturer. | Not applicable. If degradation is confirmed, the lot should be discarded. |
| Instrumental Issues | 1. Run a system suitability test (SST) to ensure the instrument is performing correctly.[3] 2. Inject a known standard to verify instrument response. | SST parameters (e.g., peak area, retention time) should be within established limits. |
Issue: Higher than expected response with a new lot of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Acceptance Criteria Example |
| Higher Concentration of the New Lot | 1. Prepare fresh stock solutions of both old and new lots. 2. Perform replicate injections of each solution. 3. Compare the mean peak areas. | The mean peak area of the new lot should be within 80-120% of the old lot. |
| Contamination of the New Lot | 1. Review the Certificate of Analysis for any potential impurities. 2. If possible, analyze the new lot by a high-resolution mass spectrometer to identify any contaminants. | The purity of the new lot should be ≥98%. |
Experimental Protocols
Protocol 1: Preparation and Comparison of this compound Stock Solutions
-
Preparation:
-
Allow both the old and new lots of this compound to equilibrate to room temperature.
-
Accurately weigh an appropriate amount of each lot and dissolve in a known volume of a suitable solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.
-
From each stock solution, prepare working solutions at the concentration used in your analytical method.
-
-
Analysis:
-
Set up a sequence in your LC-MS/MS system.
-
Inject the working solutions from both the old and new lots in triplicate.
-
Include blank injections between each sample to prevent carryover.
-
-
Data Evaluation:
-
Calculate the mean peak area and standard deviation for each lot.
-
Compare the mean peak areas to determine if the difference is within your established acceptance criteria.
-
Visualizations
Caption: Workflow for troubleshooting lot-to-lot variability of this compound.
Caption: Logical steps for the acceptance of a new lot of internal standard.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Terconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation using a stable isotope-labeled internal standard (SIL-IS), specifically Terconazole-d4, versus a structural analog internal standard for the quantification of the antifungal agent Terconazole in biological matrices. The information presented is based on established principles of bioanalytical method validation and data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for triazole antifungal drugs.
The Critical Role of an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to ensure the accuracy and precision of the results. The IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis. The choice of IS is a critical decision in method development, with the two primary options being a stable isotope-labeled version of the analyte (e.g., this compound) or a structurally similar molecule (a structural analog).
Stable isotope-labeled internal standards, such as those substituted with deuterium or carbon-13, are considered the gold standard for LC-MS/MS bioanalysis.[1] These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization.[1]
Performance Comparison: this compound vs. Structural Analog IS
The following tables summarize the expected performance characteristics of a bioanalytical method for Terconazole using either this compound or a structural analog as the internal standard. The data presented are representative of typical validation results for LC-MS/MS assays of small molecules in biological matrices.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | The co-elution and identical ionization behavior of a SIL-IS provides superior correction for matrix effects and extraction variability. |
| Precision (% CV) | Typically <10% | Can be <15%, but may be higher due to differential matrix effects | A SIL-IS more effectively tracks the analyte through the analytical process, reducing variability. |
| Matrix Effect | Minimal to none | Potential for significant and variable matrix effects | Differences in the chemical properties between the analyte and a structural analog can lead to differential ionization suppression or enhancement. |
| Recovery | Consistent and tracks analyte recovery closely | May be inconsistent and not fully mimic analyte recovery | Minor differences in physicochemical properties can lead to different extraction efficiencies between the analyte and a structural analog. |
| Selectivity | High, easily resolved by mass spectrometry | High, but potential for cross-talk if not chromatographically resolved | The mass difference between the analyte and its SIL-IS allows for clear differentiation by the mass spectrometer. |
Table 2: Representative Quantitative Validation Data
| Parameter | Terconazole with this compound | Terconazole with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.99 | ≥0.99 |
| Intra-day Accuracy (% Bias) | -2.5% to +3.8% | -8.2% to +10.5% | ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | 3.1% to 6.5% | 7.8% to 12.3% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -4.1% to +2.9% | -11.5% to +9.7% | ±15% (±20% at LLOQ) |
| Inter-day Precision (% CV) | 4.5% to 8.2% | 9.5% to 14.1% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | 85 ± 5% | 75 ± 15% | Consistent, precise, and reproducible |
| Matrix Factor | 0.98 - 1.03 | 0.85 - 1.15 | IS-normalized matrix factor should have a CV ≤15% |
Experimental Protocols
A robust bioanalytical method validation is crucial for regulatory submissions and ensuring data integrity. Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for Terconazole using this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.
-
To 100 µL of plasma/serum sample, add 300 µL of a solution containing this compound in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Terconazole. Optimization is required for specific instrumentation.
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Terconazole: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion+4 > product ion)
-
Validation Experiments
The method should be validated according to regulatory guidelines from agencies such as the FDA and EMA. Key validation experiments include:
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention times of Terconazole and this compound.
-
Linearity: Prepare a calibration curve with at least six non-zero standards over the expected concentration range. The coefficient of determination (r²) should be ≥0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different matrix lots. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Determine the extraction recovery of Terconazole and this compound by comparing the peak areas of extracted samples to those of post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of Terconazole in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical reasoning behind the superiority of a stable isotope-labeled internal standard.
Caption: Experimental workflow for a bioanalytical method using LC-MS/MS.
Caption: Rationale for the superiority of a stable isotope-labeled internal standard.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, providing confidence in the data used for pharmacokinetic, toxicokinetic, and bioequivalence studies. While a structural analog can sometimes be used as an internal standard, a stable isotope-labeled internal standard like this compound is unequivocally the superior choice for LC-MS/MS-based bioanalysis. Its ability to mimic the analyte's behavior throughout the analytical process leads to more accurate, precise, and reliable data, ultimately ensuring the robustness and integrity of the bioanalytical method.
References
A Comparative Guide to the Validation of Analytical Assays for Terconazole
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The performance of different analytical methods for Terconazole quantification is summarized in the tables below. These tables provide a basis for comparing the linearity, accuracy, precision, and sensitivity of the validated assays.
Table 1: Comparison of Linearity and Correlation
| Analytical Method | Concentration Range | Regression Coefficient (r²) | Reference |
| HPTLC-MS | 50-300 ng/band | 0.9921 | [1] |
| RP-UPLC | Not Specified | Not Specified | [2] |
Table 2: Comparison of Accuracy and Precision
| Analytical Method | Parameter | Result | Reference |
| HPTLC-MS | Mean % Recovery (Intraday) | 99.1 ± 0.51% | [1] |
| Mean % RSD (Intraday) | 0.512% | [1] | |
| Mean % Recovery (Interday) | 99.60 ± 1.19% | [1] | |
| Mean % RSD (Interday) | 1.19% | [1] | |
| Percentage Recovery | 99.4 ± 0.8% | [1] | |
| % RSD | 0.852% | [1] | |
| Recovery from Biological Matrix | 98.1 ± 1.2% | [1] |
Table 3: Comparison of Sensitivity (LOD & LOQ)
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPTLC-MS | 11.5 ng/band | 34.9 ng/band | [1] |
| RP-UPLC | 0.05 µg/ml | 0.15 µg/ml | [2] |
Experimental Protocols
Detailed methodologies for the key validated assays are provided below. These protocols are based on the information available in the cited literature.
1. High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) Method [1]
-
Standard and Sample Solution Preparation:
-
Weigh 10 mg of Terconazole accurately and transfer it to a 10 ml volumetric flask.
-
Dilute to 10 ml with methanol to obtain a stock solution with a concentration of 1 mg/ml.
-
From this stock solution, dilute 0.5 ml to 10 ml with methanol to get a working solution with a concentration of 50 ng/µl.
-
-
Chromatographic Conditions:
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:2:2 v/v/v).
-
Stationary Phase: Not explicitly specified in the abstract.
-
Rf Value: 0.65 ± 0.018.
-
-
Validation Parameters:
-
Linearity: Assessed within a concentration range of 50-300 ng/band.
-
Accuracy and Precision: Evaluated based on percentage recovery and percentage relative standard deviation (% RSD) for intraday and interday analysis.
-
Specificity: Confirmed by demonstrating no interference from the components of the biological matrix.
-
LOD and LOQ: Determined experimentally.
-
-
Mass Spectrometry Detection:
-
The mass spectrum showed a peak at 531.8 m/z, corresponding to the molecular ion of Terconazole.
-
2. Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) Method [2]
-
Chromatographic Conditions:
-
Column: C18 Develosil ODS HG-5 RP (150mm x 4.6mm, 5µm particle size).
-
Mobile Phase and Diluent: Finalized after studying the solubility of the API in various solvents (methanol, acetonitrile, dichloromethane, water, 0.1N NaOH, 0.1N HCl). The exact composition is not detailed in the abstract.
-
Flow Rate: 0.25 ml/min.
-
Detection Wavelength (λmax): 236 nm.
-
Elution Mode: Isocratic.
-
-
Validation Parameters:
-
Linearity, Precision, and Robustness: The method was validated for these parameters.
-
LOD and LOQ: Determined to be 0.05 µg/ml and 0.15 µg/ml, respectively.
-
Forced Degradation Studies: Performed to demonstrate the stability-indicating nature of the method.
-
Conceptual Workflow for Terconazole Assay Validation
The following diagram illustrates a general workflow for the validation of an analytical method for Terconazole, based on common principles of bioanalytical method validation.[3][4][5]
Caption: Conceptual workflow for analytical assay validation.
References
A Head-to-Head Battle: Terconazole-d4 Versus a Structural Analog as an Internal Standard in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays. For the antifungal agent Terconazole, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Terconazole-d4, and a structurally similar compound, or a structural analog. This guide provides a comprehensive comparison of this compound and a potential structural analog, Ketoconazole, for use as an internal standard in the bioanalytical quantification of Terconazole.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for the correction of variability, leading to more accurate and precise results. Stable isotope-labeled internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[1][2] However, the availability and cost of SILs can be prohibitive, leading researchers to consider structural analogs as a viable alternative.[3]
Performance Comparison: this compound vs. Ketoconazole
| Performance Metric | This compound (Deuterated) | Ketoconazole (Structural Analog) | Rationale |
| Co-elution with Analyte | Complete | Partial or No | Due to its identical core structure, this compound will have the same chromatographic retention time as Terconazole, ensuring it experiences the same matrix effects at the point of elution. Ketoconazole, having a different chemical structure (imidazole vs. triazole ring), will likely have a different retention time. |
| Matrix Effect Compensation | High | Moderate to Low | As this compound co-elutes with Terconazole, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's source, providing more accurate correction.[4] The differing retention time of Ketoconazole means it may experience different matrix effects. |
| Extraction Recovery | Identical | Similar but not Identical | The chemical properties of this compound are virtually identical to Terconazole, leading to the same recovery during sample preparation steps. Ketoconazole's structural differences may result in slight variations in extraction efficiency. |
| Accuracy & Precision | Excellent | Good to Excellent | The superior ability of this compound to compensate for analytical variability generally leads to higher accuracy and precision in the quantification of Terconazole.[3][5] |
| Cost & Availability | High | Low | The synthesis of isotopically labeled standards is a more complex and expensive process compared to sourcing a commercially available structural analog like Ketoconazole.[3] |
| Cross-talk/Interference | Potential for isotopic contribution | Low | There is a small possibility of contribution from the natural isotopes of Terconazole to the this compound signal, and vice versa, which needs to be assessed during method validation. Ketoconazole will have a distinct mass-to-charge ratio, minimizing the risk of direct interference. |
Experimental Protocols
The validation of a bioanalytical method using either this compound or a structural analog as an internal standard should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6] A general protocol for a comparative validation study is outlined below.
Objective: To compare the performance of this compound and Ketoconazole as internal standards for the quantification of Terconazole in human plasma by LC-MS/MS.
Materials:
-
Terconazole reference standard
-
This compound internal standard
-
Ketoconazole internal standard
-
Control human plasma
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Stock and Working Solutions: Prepare individual stock solutions of Terconazole, this compound, and Ketoconazole. Prepare separate working solutions for the calibration standards and quality control (QC) samples, and for the internal standards.
-
Sample Preparation: Spike control human plasma with appropriate concentrations of Terconazole to prepare calibration standards and QC samples. Add a constant concentration of either this compound or Ketoconazole to all samples (excluding blanks). Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Optimize the chromatographic conditions to achieve adequate separation of Terconazole and Ketoconazole (if used as the IS). Optimize the mass spectrometer parameters for the detection of Terconazole, this compound, and Ketoconazole.
-
Method Validation Parameters: Evaluate the following parameters for both internal standards:
-
Selectivity: Assess interference from endogenous plasma components at the retention times of the analyte and IS.
-
Linearity: Determine the concentration range over which the method is linear, accurate, and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte and IS in post-extraction spiked samples to that in neat solution.
-
Recovery: Determine the extraction efficiency of the analyte and IS.
-
Stability: Evaluate the stability of Terconazole in plasma under various storage and handling conditions.
-
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the structural relationship between Terconazole and Ketoconazole, and the typical workflow for a bioanalytical assay.
Caption: Structural comparison of Terconazole and its analog, Ketoconazole.
Caption: Bioanalytical workflow for Terconazole quantification.
Conclusion
The selection of an internal standard is a balance between achieving the highest data quality and practical considerations such as cost and availability. For the quantification of Terconazole, this compound, as a stable isotope-labeled internal standard, is theoretically superior and expected to provide the most accurate and precise results by effectively compensating for matrix effects and other sources of analytical variability.[7] However, in situations where this compound is not accessible, a carefully validated method using a structural analog like Ketoconazole can still yield reliable data. The key is a thorough method validation to understand and control for any differences in analytical behavior between the analyte and the chosen internal standard. Ultimately, the choice will depend on the specific requirements of the study, the available resources, and the level of analytical rigor demanded by the research or regulatory context.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Bioanalytical Methods for the Bioanalysis of Biotherapeutics [ouci.dntb.gov.ua]
- 5. Enantiomeric separation of ketoconazole and terconazole antifungals by electrokinetic chromatography: Rapid quantitative analysis of ketoconazole in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clpmag.com [clpmag.com]
- 7. researchgate.net [researchgate.net]
Assessing the Linearity and Range of Terconazole with Terconazole-d4 as an Internal Standard: A Comparative Guide
For researchers and scientists in drug development, the robust validation of bioanalytical methods is paramount to ensure reliable pharmacokinetic and toxicokinetic data. A critical aspect of this validation is the assessment of linearity and range, which defines the concentrations over which the analytical method is accurate, precise, and reproducible. This guide provides a comparative overview of the performance of Terconazole analysis using its deuterated stable isotope-labeled internal standard, Terconazole-d4.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This compound possesses nearly identical physicochemical properties to the unlabeled analyte, Terconazole.[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects.[2] While non-deuterated internal standards, such as structurally similar molecules, can be employed, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.
Data Presentation: Linearity and Range of Terconazole and Related Antifungal Agents
The following table summarizes the linearity and range data from various validated analytical methods for Terconazole and other triazole antifungal agents. This provides a comparative context for the expected performance of a method utilizing this compound.
| Analyte | Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Reference |
| Terconazole | RP-HPLC | Not specified | 2-12 µg/mL | 0.9998 | [3] |
| Terconazole | HPTLC-MS | Not specified | 50-300 ng/band | 0.9921 | [4] |
| Fluconazole | LC-MS/MS | Ketoconazole | 5.0-1000.0 ng/mL | >0.99 | [5] |
| Itraconazole | RP-HPLC | Not specified | 10-50 µg/mL | >0.999 | [2] |
| Posaconazole | HPLC | Not specified | 0.25–32 µg/ml | 0.9999 | [6] |
Experimental Protocol: Linearity and Range Assessment for Terconazole using this compound
This protocol outlines the key steps for determining the linearity and range of Terconazole in a biological matrix (e.g., human plasma) using this compound as an internal standard, based on FDA and ICH guidelines.[1][6]
1. Preparation of Stock and Working Solutions:
-
Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Terconazole reference standard in 10 mL of a suitable organic solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Terconazole stock solution with the organic solvent to achieve concentrations that will yield the desired calibration curve points when spiked into the biological matrix.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) to be used for spiking all samples.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix with the Terconazole working standard solutions.
-
The concentration range should bracket the expected concentrations in study samples and should define the intended analytical range. A typical range for an LC-MS/MS method could be 1 to 2000 ng/mL.
-
A blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.
3. Sample Extraction:
-
To a fixed volume of each calibration standard, quality control sample, and study sample, add a fixed volume of the internal standard working solution (this compound).
-
Perform sample extraction using a validated procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Evaporate the organic extract to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) for chromatographic separation.
-
Monitor the transitions for both Terconazole and this compound in multiple reaction monitoring (MRM) mode.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Terconazole to this compound against the nominal concentration of Terconazole.
-
Perform a linear regression analysis on the calibration curve.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) of the calibration curve that meets the acceptance criteria for accuracy and precision.
Mandatory Visualizations
Caption: Experimental workflow for linearity and range assessment.
Caption: Comparison of internal standard types for Terconazole analysis.
References
Enhancing Bioanalytical Accuracy: A Comparative Guide to Terconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for pharmacokinetic and bioequivalence studies, the precision and accuracy of quantitative assays are paramount. The use of a stable isotope-labeled internal standard is a widely accepted best practice for minimizing analytical variability and improving data reliability, especially in complex biological matrices. This guide provides a comparative overview of using Terconazole-d4 as an internal standard in the quantitative analysis of Terconazole, contrasting its performance with alternative approaches.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and variations in instrument response.
An ideal internal standard (IS) co-elutes with the analyte and experiences similar effects during sample processing and analysis, thereby providing a reliable reference for quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most effective choice because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[1]
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the expected performance of a hypothetical validated LC-MS/MS method for Terconazole using this compound, based on typical validation parameters for similar bioanalytical assays of other triazole antifungal agents.
| Parameter | Terconazole with this compound (IS) | Terconazole with a Structural Analog (IS) | Terconazole without IS |
| Intra-day Precision (%CV) | ≤ 5% | ≤ 10% | > 15% |
| Inter-day Precision (%CV) | ≤ 8% | ≤ 15% | > 20% |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Can exceed ± 25% |
| Matrix Effect (%CV) | ≤ 10% | Can be significant and variable | Highly variable |
| Recovery (%CV) | Consistent and reproducible | May differ from analyte | Variable |
This table presents representative data based on established principles of bioanalytical method validation and performance of SIL internal standards for analogous compounds.[2][3][4]
Experimental Protocol: A Representative LC-MS/MS Method for Terconazole in Human Plasma
This section outlines a typical experimental protocol for the quantitative determination of Terconazole in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terconazole: m/z 531.2 → 125.1 (Quantifier), m/z 531.2 → 489.1 (Qualifier)
-
This compound: m/z 535.2 → 129.1 (Quantifier)
-
(Note: The specific MRM transitions should be optimized for the instrument used.)
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the improved accuracy and precision afforded by using this compound.
Experimental workflow for Terconazole quantification.
Rationale for improved accuracy with a SIL-IS.
Conclusion
The use of this compound as an internal standard provides a significant advantage in the bioanalysis of Terconazole. Its identical chemical nature to the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision compared to methods employing structural analogs or no internal standard. For researchers and drug development professionals, the adoption of a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, reliable bioanalytical data that can confidently support regulatory submissions and clinical decision-making.
References
- 1. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Terconazole-d4 versus a Non-Deuterated Analogue in Human Plasma
A Comparative Guide to Bioanalytical Stability Testing
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in a biological matrix is a critical prerequisite for accurate and reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the stability testing protocol for Terconazole-d4 in human plasma against a hypothetical non-deuterated analogue, "Terconazole-H4." The following sections detail the experimental protocols and present illustrative data to highlight the potential advantages of deuterium substitution in enhancing bioanalytical stability.
Experimental Protocols
The stability of this compound and its non-deuterated analogue was assessed in human plasma fortified with the respective analytes. The evaluation followed the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]
Analytical Methodology
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of both this compound and the non-deuterated analogue in human plasma. The method parameters were optimized for sensitivity, selectivity, and throughput.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and collection of the supernatant for analysis.
Stability Assessment
The stability of this compound and the non-deuterated analogue was evaluated under four distinct conditions to simulate the various stages of sample handling and storage in a typical clinical or preclinical study. Quality control (QC) samples at low and high concentrations were prepared in human plasma for each analyte. The stability is reported as the percentage of the initial concentration remaining after storage under the specified conditions. The acceptance criterion for stability is that the mean concentration at each QC level should be within ±15% of the nominal concentration.[2]
-
Freeze-Thaw Stability: QC samples were subjected to three cycles of freezing at -20°C and thawing at room temperature.
-
Short-Term (Bench-Top) Stability: QC samples were kept at room temperature for 24 hours to simulate the time samples might spend on the bench during processing.
-
Long-Term Stability: QC samples were stored at -20°C for 30 days to assess the stability during extended storage.
-
Stock Solution Stability: The stability of the stock solutions of each analyte in methanol was evaluated at room temperature for 24 hours and at 4°C for 30 days.
Data Presentation
The following tables summarize the hypothetical stability data for this compound and its non-deuterated analogue in human plasma.
Table 1: Freeze-Thaw Stability of this compound and Non-Deuterated Analogue in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 3 Cycles | % of Initial Concentration | Pass/Fail |
| This compound | 10 | 9.8 | 98% | Pass |
| 500 | 495 | 99% | Pass | |
| Non-Deuterated Analogue | 10 | 9.2 | 92% | Pass |
| 500 | 478 | 95.6% | Pass |
Table 2: Short-Term (Bench-Top) Stability of this compound and Non-Deuterated Analogue in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 24h at RT | % of Initial Concentration | Pass/Fail |
| This compound | 10 | 9.9 | 99% | Pass |
| 500 | 503 | 100.6% | Pass | |
| Non-Deuterated Analogue | 10 | 8.9 | 89% | Pass |
| 500 | 465 | 93% | Pass |
Table 3: Long-Term Stability of this compound and Non-Deuterated Analogue in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 30 Days at -20°C | % of Initial Concentration | Pass/Fail |
| This compound | 10 | 9.7 | 97% | Pass |
| 500 | 490 | 98% | Pass | |
| Non-Deuterated Analogue | 10 | 8.5 | 85% | Pass (Borderline) |
| 500 | 445 | 89% | Pass |
Table 4: Stock Solution Stability of this compound and Non-Deuterated Analogue in Methanol
| Analyte | Storage Condition | Mean Measured Concentration (% of Initial) | Pass/Fail |
| This compound | 24 hours at Room Temperature | 101% | Pass |
| 30 days at 4°C | 99.5% | Pass | |
| Non-Deuterated Analogue | 24 hours at Room Temperature | 97% | Pass |
| 30 days at 4°C | 94% | Pass |
Visualizing the Stability Testing Workflow
The following diagram illustrates the key steps in the stability testing protocol for an analyte in a biological matrix.
Caption: Workflow for the stability assessment of an analyte in a biological matrix.
Discussion
The illustrative data suggests that while both this compound and its non-deuterated analogue meet the acceptance criteria for stability under the tested conditions, the deuterated compound exhibits a higher percentage of recovery, particularly in the long-term stability assessment. This observation is consistent with the known kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic degradation pathways. For researchers, this enhanced stability can translate to greater confidence in the integrity of samples, especially in studies with extended sample collection and storage periods. The stability-indicating method for the non-deuterated Terconazole has shown degradation under acidic and oxidative conditions, which could be a factor in its slightly lower stability in a complex biological matrix over time.[5]
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 5. Development of a stability-indicating UPLC method for terconazole and characterization of the acidic and oxidative degradation products by UPLC-Q-TOF/MS/MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Terconazole-d4 Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the quality and reliability of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. This guide provides a comparative analysis of prominent suppliers of Terconazole-d4, a deuterated analog of the antifungal agent Terconazole. The objective is to equip researchers with the necessary information to make an informed decision when sourcing this critical reagent.
This guide presents a summary of publicly available information from key suppliers, outlines standardized experimental protocols for quality assessment, and provides visual workflows to aid in the selection process. While lot-specific quantitative data is typically proprietary and provided on Certificates of Analysis (CofA) upon purchase, this guide establishes a framework for a rigorous comparative evaluation.
Leading Suppliers of this compound
Several chemical suppliers specialize in the synthesis and distribution of high-purity stable isotope-labeled compounds for research purposes. The following companies are recognized suppliers of this compound:
-
LGC Standards: A global leader in reference materials and proficiency testing, LGC offers a wide range of pharmaceutical reference standards, including stable isotope-labeled compounds. Their products are often supplied with a comprehensive Certificate of Analysis.
-
Pharmaffiliates: Specializing in pharmaceutical impurities, metabolites, and stable isotope-labeled compounds, Pharmaffiliates provides reference standards to the pharmaceutical industry worldwide.
-
Santa Cruz Biotechnology: A well-known supplier of biochemicals, antibodies, and labware, Santa Cruz Biotechnology also offers a range of small molecules, including deuterated compounds for research applications.
-
Toronto Research Chemicals (TRC): Now part of the LGC group, TRC has a long-standing reputation for synthesizing complex organic molecules for biomedical research, including a vast portfolio of stable isotope-labeled standards.
Comparative Data Summary
The following table summarizes key product specifications for this compound from the identified suppliers. It is important to note that specific values for chemical purity, isotopic enrichment, and impurity profiles are batch-specific and will be detailed on the Certificate of Analysis provided with the product. Researchers are strongly encouraged to request a current CofA before making a purchase.
| Parameter | LGC Standards | Pharmaffiliates | Santa Cruz Biotechnology | Toronto Research Chemicals (TRC) |
| Product Name | This compound | (±)-Terconazole-d4 (piperazine-2,2,6,6-d4) (cis-isomers)[1] | This compound | This compound |
| CAS Number | 1398065-50-3[2] | 1398065-50-3[1] | Not specified on product page | 1398065-50-3 |
| Molecular Formula | C₂₆H₂₇D₄Cl₂N₅O₃ | C₂₆H₂₇D₄Cl₂N₅O₃[1] | C₂₆H₂₇D₄Cl₂N₅O₃ | C₂₆H₂₇D₄Cl₂N₅O₃ |
| Molecular Weight | 536.49 | 536.49[1] | 536.49 | 536.49 |
| Chemical Purity | Typically ≥98% (Data provided on CofA) | Data provided on CofA | Data provided on CofA | Typically ≥98% (Data provided on CofA) |
| Isotopic Enrichment | Data provided on CofA | Data provided on CofA | Data provided on CofA | Data provided on CofA |
| Impurity Profile | Detailed on CofA | Detailed on CofA | Detailed on CofA | Detailed on CofA |
| Format | Neat Solid | Neat Solid | Neat Solid | Neat Solid |
| Storage | 2-8°C | Information available upon request | Information available upon request | 2-8°C |
| Documentation | Certificate of Analysis | Certificate of Analysis | Technical Data Sheet | Certificate of Analysis |
Experimental Protocols for Quality Assessment
To ensure the suitability of this compound as an internal standard, rigorous analytical testing is necessary. The following are detailed, representative protocols for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and isotopic enrichment by Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Deionized water
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 6.0) in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the area percentage of the main peak corresponding to this compound. Any other peaks represent impurities. The chemical purity is reported as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment
Objective: To confirm the identity and determine the isotopic enrichment of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the 2,2,6,6-positions of the piperazine ring, when compared to the spectrum of unlabeled Terconazole, indicates successful deuteration.
-
-
²H NMR Acquisition:
-
Acquire a deuterium (²H) NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.
-
-
Data Interpretation: The isotopic enrichment can be estimated by comparing the integration of the residual proton signals in the ¹H NMR spectrum at the deuterated positions to the integration of a non-deuterated proton signal in the molecule. For a more accurate determination, quantitative NMR (qNMR) techniques or mass spectrometry are often employed by the supplier and detailed on the Certificate of Analysis.
Visualizing Experimental and Decision Workflows
To further clarify the processes involved in evaluating and selecting a this compound supplier, the following diagrams have been generated.
Caption: Experimental workflow for the quality assessment of a this compound sample.
Caption: Use of this compound as an internal standard in a bioanalytical workflow.
Caption: Logical workflow for the selection of a this compound supplier.
Conclusion
The selection of a suitable supplier for this compound is a critical step in ensuring the accuracy and reliability of research data. While LGC Standards, Pharmaffiliates, Santa Cruz Biotechnology, and Toronto Research Chemicals are all established suppliers, the ultimate decision should be based on a thorough review of the lot-specific Certificate of Analysis. By performing in-house quality control checks using standardized protocols like the ones outlined in this guide, researchers can further validate the suitability of the procured material for their specific applications. This diligent approach to sourcing and qualifying research materials is fundamental to producing high-quality, reproducible scientific outcomes.
References
The Gold Standard for Bioanalysis: Justifying Terconazole-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Terconazole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive justification for the use of Terconazole-d4, a stable isotope-labeled internal standard (SIL-IS), and objectively compares its expected performance against structural analog internal standards.
The use of an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to correct for the inherent variability of the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential errors and matrix effects. While various compounds can be employed as internal standards, SIL-IS, such as this compound, are widely recognized as the "gold standard" in bioanalysis for their superior performance.[1]
The Case for this compound: A Superior Analytical Choice
This compound is a deuterated form of Terconazole, where four hydrogen atoms have been replaced with deuterium. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties of the molecule remain virtually identical to the parent drug, Terconazole. This near-identical behavior is the cornerstone of its superiority as an internal standard.
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound exhibits the same chromatographic retention time as Terconazole. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for effective compensation.
-
Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, this compound will have the same recovery as Terconazole, correcting for any analyte loss.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a major source of error in LC-MS bioanalysis. Because this compound has the same ionization efficiency as Terconazole, it effectively normalizes these effects, leading to more accurate and precise quantification.
-
Reduced Method Variability: By compensating for variations in sample preparation, injection volume, and instrument response, this compound significantly reduces the overall variability of the analytical method, leading to higher data quality.
Performance Comparison: this compound vs. Structural Analog Internal Standards
While SIL-IS are the preferred choice, in their absence, researchers may opt for a structural analog—a molecule with a similar chemical structure to the analyte. For Terconazole, a plausible structural analog could be another triazole antifungal agent that is not a metabolite, such as Itraconazole or Fluconazole. However, as the following comparison illustrates, their performance is not expected to match that of this compound.
| Feature | This compound (SIL-IS) | Structural Analog (e.g., Itraconazole) | Justification |
| Chromatographic Retention Time | Co-elutes with Terconazole | Different retention time | Structural differences lead to different chromatographic behavior. This can result in the analyte and IS experiencing different matrix effects. |
| Extraction Recovery | Identical to Terconazole | May differ from Terconazole | Differences in polarity and chemical properties can lead to differential recovery during sample preparation, introducing a systematic error. |
| Ionization Efficiency | Identical to Terconazole | Different from Terconazole | The ionization efficiency is highly dependent on the molecular structure. A structural analog will have a different ionization response, which may not accurately track the analyte's response in the presence of matrix effects. |
| Compensation for Matrix Effects | Excellent | Partial and often unpredictable | Because the structural analog does not co-elute and has a different ionization efficiency, its ability to compensate for matrix effects is limited and can lead to inaccurate results. |
| Accuracy and Precision | High | Moderate to Low | The superior ability of this compound to correct for various sources of error results in significantly higher accuracy and precision of the quantitative data. |
| Regulatory Acceptance | Highly preferred by regulatory agencies | May require extensive validation and justification | Regulatory bodies like the FDA and EMA have a strong preference for the use of SIL-IS in bioanalytical method validation.[2] |
Experimental Protocols: A Best-Practice Approach for Terconazole Quantification
While a specific published method detailing the use of this compound was not identified in the literature search, a robust and reliable LC-MS/MS method can be developed based on established protocols for other triazole antifungals. The following represents a best-practice experimental protocol for the quantification of Terconazole in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Terconazole: To be determined experimentally (e.g., precursor ion > product ion) this compound: To be determined experimentally (e.g., precursor ion+4 > product ion) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the bioanalytical workflow and the logical relationship justifying the use of a stable isotope-labeled internal standard.
Bioanalytical workflow for Terconazole quantification.
Justification for selecting this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
